Bisandrographolide A

Catalog No.
S1540882
CAS No.
160498-00-0
M.F
C40H56O8
M. Wt
664.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisandrographolide A

CAS Number

160498-00-0

Product Name

Bisandrographolide A

IUPAC Name

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one

Molecular Formula

C40H56O8

Molecular Weight

664.9 g/mol

InChI

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1

InChI Key

WQHWOZANSOUSAY-LZBAHHAZSA-N

SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Synonyms

Bisandrographolide A

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Bisandrographolide is a natural product found in Andrographis with data available.

Physicochemical Properties and Drug-Likeness

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key calculated physicochemical properties, which are critical for understanding the compound's behavior in biological systems and its potential as a drug lead.

Parameter Value Lipinski's Rule
Hydrogen Bond Donors 4 Complies (≤5)
Hydrogen Bond Acceptors 8 Complies (≤10)
Rotatable Bonds 8 Complies (≤10)
Topological Polar Surface Area (TPSA) 133.52 Ų -
Molecular Weight 664.4 g/mol Violates (>500)
XLogP 7.26 Violates (>5)
Lipinski's Rules Broken 1 (due to high molecular weight) [1] -

Biological Activity & Mechanism of Action

The primary and most well-defined mechanism of action for Bisandrographolide A is the activation of the TRPV4 ion channel [2] [3].

  • Target Specificity: In a key study, this compound activated TRPV4 channels with a high potency (EC₅₀ of 790-950 nM). It did not activate or block the closely related TRPV1, TRPV2, or TRPV3 channels, demonstrating notable selectivity [3] [4].
  • Cellular Mechanism: The compound activates a large TRPV4-like current in cells that natively express this channel. Furthermore, it can activate TRPV4 currents in cell-free outside-out patches, indicating that it can act on the channel directly in a membrane-delimited manner and does not require a cytosolic second messenger [3] [4].
  • Significance of TRPV4 Activation: TRPV4 is a non-selective cation channel involved in sensing osmotic pressure, mechanical stress, and warm temperatures. Its activation influences various physiological processes, including osmoregulation, nociception (pain sensation), and inflammation [3]. The activation of TRPV4 by this compound is suggested to play a role in some of the traditional medicinal effects of Andrographis paniculata extracts [3] [5].

It is important to distinguish this compound from its analog, Bisandrographolide C (CAS# 160498-02-2), which has a different target profile, activating TRPV1 and TRPV3 channels instead of TRPV4 [6] [7].

Experimental Protocols for Key Assays

Here are the methodologies used in the foundational research to characterize this compound's activity on TRPV4 channels [3] [4]:

Calcium-Imaging Assay for Initial Screening

This method was used to screen plant extracts for activity on TRPV channels.

  • Cell Culture: HEK293T cells are transfected with cDNA for human TRPV3 or TRPV4 channels.
  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
  • Compound Application: Cells are exposed to the plant extract or purified compound (e.g., this compound).
  • Measurement & Analysis: Fluorescence is measured using a ratiometric method. An increase in intracellular calcium concentration upon compound application indicates channel activation.
Whole-Cell and Outside-Out Patch-Clamp Recording

This technique provides a direct and quantitative measurement of ion channel currents.

  • Cell Preparation: Use HEK293T cells overexpressing TRPV4 or other TRP channels, or immortalized mouse keratinocytes (308 cells) that endogenously express TRPV4.
  • Electrophysiology Setup: Establish a whole-cell or outside-out patch configuration on a single cell using a glass micropipette.
  • Voltage Protocol: The cell membrane is typically held at a negative potential (e.g., -60 mV).
  • Compound Application: Apply this compound (e.g., 1-10 µM) to the bath solution for whole-cell, or directly to the extracellular side of the membrane patch in outside-out mode.
  • Data Acquisition: Record the membrane currents. Activation of TRPV4 by this compound will result in an inward current of cations.

The experimental workflow for identifying and characterizing this compound can be summarized as follows:

G start Library of Chinese Herbal Extracts screen Calcium-Imaging Assay on TRPV3/TRPV4 Channels start->screen hit Hit Identification: Andrographis paniculata Extract screen->hit frac Bioassay-Guided Fractionation hit->frac ident Isolation & Structural ID (this compound) frac->ident char Characterization of Specificity & Mechanism ident->char ca Calcium Assay (Confirmatory) char->ca patch Patch-Clamp Electrophysiology char->patch concl Conclusion: Selective TRPV4 Agonist ca->concl patch->concl

Summary for Researchers

This compound is a potent and selective direct-acting agonist of the TRPV4 ion channel. Its high molecular weight and lipophilicity may present challenges for drug development, but it serves as an extremely valuable pharmacological tool for studying TRPV4 channel function and its role in physiology and disease. The compound can be sourced from specialized chemical suppliers for research purposes [5] [4].

References

Bisandrographolide A source Andrographis paniculata

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Key Characteristics

The table below summarizes the core chemical and biological data for Bisandrographolide A (BAA).

Property Details
IUPAC Name 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one [1]
Molecular Formula C₄₀H₅₆O₈ [2] [1]
Molecular Weight 664.88 g/mol [1] (also reported as 664.4 g/mol [2])
CAS Registry Number 160498-00-0 [1]
Physical Form Powder [1]
Primary Biological Target Transient Receptor Potential Vanilloid 4 (TRPV4) channel [3]

| Activity on TRPV4 | • EC₅₀: 790-950 nM [3]Mechanism: Activates channels in a membrane-delimited manner (effective in cell-free patches) [3] | | Selectivity | Does not activate or block TRPV1, TRPV2, or TRPV3 channels [3] |

Experimental Evidence & Protocols

Key experimental findings and the methodologies used to characterize this compound's activity are detailed below.

Experimental Aspect Details
Primary Assay for Discovery Calcium-imaging assay to screen herbal extracts for activity on TRPV4 channels [3].

| Cell Lines Used | • HEK293T cells: Overexpressed with human TRPV4 cDNA [3]. • Immortalized mouse keratinocytes (308 cells): Endogenously express TRPV4 [3]. | | Electrophysiology | Cell-free outside-out patches from TRPV4-transfected HEK293T cells showed BAA-activated currents, confirming direct, membrane-delimited action [3]. | | Critical Control Experiment | A related compound, andrographolide (the major constituent of A. paniculata), was tested and found unable to activate or block TRPV4 channels, highlighting BAA's unique activity [3]. |

The experimental workflow for identifying and validating this compound as a TRPV4 agonist is summarized in the following diagram:

G start Library of 50 Chinese Herbal Extracts screen Calcium-Imaging Assay on TRPV4 Channels start->screen isolate Bioassay-Guided Fractionation screen->isolate id Identify Active Compound (this compound) isolate->id char Characterize Activity (EC₅₀, Selectivity) id->char mech Mechanism of Action Study (Cell-Free Patch Clamp) char->mech comp Control: Andrographolide (No TRPV4 Activity) char->comp

Source and Extraction

This compound is a diterpenoid found in the herb Andrographis paniculata [3] [1]. While optimized extraction protocols often target the more abundant andrographolide, the general principles for extracting diterpenoids from A. paniculata involve:

  • Plant Material: Use of the aerial parts (leaves and stems) of Andrographis paniculata [4].
  • Extraction Techniques: Common methods include maceration and reflux extraction, often with sonication or microwave assistance to improve efficiency [4] [5].
  • Solvents: 80% Ethanol and methanol are effective solvents. Research indicates 80% ethanol may yield higher amounts of target compounds compared to methanol [4].
  • Purification: Extracts are typically further processed using techniques like liquid-liquid extraction (e.g., with petroleum ether), purification over macroporous resin, and recrystallization to obtain pure compounds [5].

Research Implications and Potential Applications

Activation of TRPV4 by this compound could play a role in the documented effects of Andrographis extracts in traditional medicine, such as use for anti-inflammatory and other therapeutic purposes [3]. Recent research also suggests this compound may have other relevant biological activities:

  • Anti-metastatic Activity: A 2022 study identified this compound as one of the components in A. paniculata water extract that binds to the tetraspanin CD81, a protein associated with cancer metastasis. This binding led to suppressed motility of human esophageal cancer cells [1].
  • Anti-HIV Research: A novel bis-andrographolide ether isolated from A. paniculata has been evaluated for anti-HIV activity [1].

References

Bisandrographolide A discovery and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Structural Identification

The discovery of Bisandrographolide A was reported in a 2006 study that screened a library of extracts from Chinese herbal plants to find compounds active on TRPV3 and TRPV4 channels [1]. An extract from Andrographis paniculata was found to potently activate TRPV4 channels. Through bioassay-guided fractionation of this extract, the active compound was identified as this compound [2] [1].

The structure of this compound was determined using spectroscopic techniques [3]. It has a molecular formula of C₄₀H₅₆O₈ and a molecular weight of approximately 664.87 g/mol [4] [5] [6]. As a diterpenoid dimer, it consists of two diterpene units linked together [3].

Experimental Protocols for Key Findings

The following table summarizes the core experimental findings that established the biological activity of this compound.

Assay Type Experimental System / Cell Line Key Finding / Activity Quantitative Result (Potency)
Calcium Imaging [1] HEK293T cells overexpressing TRPV cDNA Activated TRPV4 channels; selective over TRPV1, TRPV2, TRPV3 EC₅₀ = 790-950 nM [4] [1] [5]
Electrophysiology [1] Cell-free outside-out patches from TRPV4-expressing HEK293T cells Activated TRPV4 currents in a membrane-delimited manner -
Binding Assay [7] - Activated TRPV1 and TRPV3 channels (weakly) Kd = 289 μM (TRPV1), 341 μM (TRPV3) [7]
Enzymatic Inhibition [8] - Inhibited human carboxylesterase 2 (CES 2) IC₅₀ = 4.61 ± 0.23 μM (for related dimer bisandrographolide G) [8]

The experimental workflow progressed from an initial broad screen to highly specific mechanistic studies, as illustrated below.

Start Library of 50 Chinese Herbal Plant Extracts A Calcium-Imaging Assay (TRPV3/TRPV4 Activity) Start->A B Bioassay-Guided Fractionation A->B C Identification of This compound B->C D Functional Characterization (Calcium Imaging, Electrophysiology) C->D E Mechanism Insight (Outside-Out Patch Clamp) D->E F Conclusion: Potent and Selective TRPV4 Activator E->F

Mechanism of TRPV4 Channel Activation

This compound is a potent and selective activator of the TRPV4 ion channel. It activated a large TRPV4-like current in immortalized mouse keratinocytes that endogenously express TRPV4 protein [1]. A critical finding was that the compound activated TRPV4 currents in cell-free outside-out patches, which suggests it can activate the channel directly in a membrane-delimited manner, rather than requiring a cytosolic second messenger [1].

For a visual summary of this signaling pathway, see the diagram below.

BAA This compound (BAA) TRPV4 TRPV4 Channel BAA->TRPV4 Ca2 Calcium Influx (Ca²⁺) TRPV4->Ca2 Effect Potential Physiological Effects (e.g., in traditional medicine) Ca2->Effect

Broader Biological and Potential Therapeutic Activities

Beyond its action on TRPV4, research indicates other biological activities for this compound and its chemical relatives:

  • Anti-inflammatory and Immunostimulant Activities: this compound has documented anti-inflammatory, immunostimulant, and antihypertensive activities [4] [5].
  • Cardioprotective Effects: The related compound Bisandrographolide C has been shown to protect cardiomyocytes from hypoxia-reoxygenation injury [7].
  • Enzyme Inhibition: A novel 15-spiro diterpenoid dimer, bisandrographolide G, isolated from Andrographis paniculata, showed potent inhibitory activity against human carboxylesterase 2 (CES 2), giving a hit for developing new-generation CES2 inhibitors [8].

References

Bisandrographolide A natural product

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Source

Bisandrographolide A is a diterpenoid natural product primarily isolated from the aerial parts of the medicinal plant Andrographis paniculata (Burm. f.) Nees [1] [2]. The table below summarizes its core physicochemical properties:

Property Description
IUPAC Name Provided in [2] (see SMILES)
CAS Number 160498-00-0 [1]
Molecular Formula C₄₀H₅₆O₈ [3] [1]
Molecular Weight 664.88 g/mol [1] [2]
XLogP 7.26 [3]
Hydrogen Bond Donors 4 [3]
Hydrogen Bond Acceptors 8 [3]
Topological Polar Surface Area 133.52 Ų [3]
Lipinski's Rule of Five 1 violation [3]
Solubility Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [1] [2]

Biological Activity and Mechanism

This compound is a specific and potent activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel [1]. The following diagram illustrates the signaling pathway and experimental workflow for identifying this activity:

G cluster_workflow TRPV4 Activation Experimental Workflow cluster_pathway TRPV4 Channel Activation Pathway Lib Library of 50 Chinese Herbal Extracts Assay Calcium-Imaging Assay on TRPV3/TRPV4 Channels Lib->Assay AP Andrographis paniculata Extract Identified Assay->AP Frac Bioassay-Guided Fractionation AP->Frac ID Active Compound Identified as This compound Frac->ID Char Characterization of TRPV4 Activation (EC₅₀ ~790-950 nM) ID->Char Patch Cell-Free Patch Clamp Confirms Direct Activation Char->Patch BAA This compound TRPV4 TRPV4 Channel BAA->TRPV4 CaInflux Calcium (Ca²⁺) Influx TRPV4->CaInflux Downstream Downstream Cellular Effects (Traditional Medicine Effects) CaInflux->Downstream

TRPV4 activation pathway and identification workflow.

Key experimental findings include:

  • Potency and Specificity: this compound activates TRPV4 channels with an EC₅₀ of 790-950 nM in HEK293T cells overexpressing human TRPV4. It showed no activation or blockade of the closely related TRPV1, TRPV2, or TRPV3 channels, indicating high specificity [1].
  • Direct Mechanism: Application of the compound activated TRPV4 currents in cell-free outside-out patches, demonstrating that it activates the channel in a membrane-delimited manner and does not require cytosolic second messengers [1].
  • Functional Role: This targeted activation is suggested to underpin some of the physiological effects described for Andrographis paniculata in traditional medicine [1].

Analytical Methods and Quantification

While a specific protocol for this compound was not detailed in the search results, it is quantified as part of the standardization of Andrographis paniculata extracts. Andrographolide, its more abundant analog, is frequently used as a marker compound for quality control.

Here is a validated RP-HPLC method for quantifying andrographolide, which can serve as a foundation for developing an assay for this compound [4]:

Parameter Specification
Column Phenomenex Luna C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase Acetonitrile and 0.1% ortho-phosphoric acid (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 226 nm
Injection Volume 20 μL
Retention Time ~5.19 minutes (for andrographolide)
Sample Preparation Defatting with petroleum ether, followed by methanol reflux extraction.

This method was validated for linearity, precision, accuracy, and selectivity according to ICH guidelines [4]. The structural similarity suggests this compound would be separable under similar conditions with a likely longer retention time due to its higher molecular weight and lipophilicity.

Experimental Protocols

1. Sample Preparation from Plant Material or Formulations This protocol is adapted from a method used for a polyherbal formulation [4]:

  • Defatting: Accurately weigh 1 g of the dried, powdered plant material or formulation. Extract with 25 mL of petroleum ether (60–80 °C) at room temperature for 10 hours with occasional shaking. Filter and retain the residue.
  • Extraction of Diterpenoids: Transfer the defatted residue to a reflux apparatus. Extract with 50 mL of methanol under reflux conditions for 3 hours. Filter the solution while hot. Repeat the extraction twice with fresh methanol.
  • Sample Preparation: Combine all methanol extracts and make up to a final volume of 100 mL with methanol. Filter the solution through a 0.45 μm membrane filter before HPLC injection.

2. In Vitro Assay for TRPV4 Channel Activation This cell-based calcium-imaging assay outlines the key steps for confirming the biological activity of this compound [1]:

  • Cell Culture: Maintain HEK293T cells stably transfected with human TRPV4 cDNA. Culture immortalized mouse keratinocytes (308 cells), which endogenously express TRPV4, as a physiologically relevant model.
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the appropriate extracellular buffer to the desired working concentrations (e.g., 100 nM to 10 μM), ensuring the final DMSO concentration is ≤0.1%.
  • Calcium Imaging: Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM). Expose the cells to the compound and monitor changes in intracellular calcium ([Ca²⁺]ᵢ) in real-time using a fluorescence microscope or plate reader. A rapid increase in fluorescence indicates channel activation.
  • Data Analysis: Calculate the EC₅₀ value by applying increasing concentrations of this compound and fitting the resulting dose-response curve of the fluorescence change.

Research Implications and Future Directions

The high specificity of this compound for TRPV4 makes it a valuable pharmacological tool for studying the channel's role in various physiological and pathophysiological processes, including pain sensation, osmoregulation, and inflammation [1].

Future research should focus on:

  • Lead Optimization: Exploring the structure-activity relationship (SAR) to develop analogs with improved potency and better drug-like properties (e.g., reduced molecular weight and lipophilicity).
  • Therapeutic Application: Investigating its efficacy in relevant in vivo models of diseases involving TRPV4 dysfunction.
  • Analytical Development: Establishing a dedicated, fully validated HPLC or LC-MS/MS method for the precise quantification of this compound in complex matrices.

References

Bisandrographolide A TRPV4 channel activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Bisandrographolide A (BAA) is a natural diterpenoid compound isolated from the medicinal plant Andrographis paniculata [1]. It has been identified as a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel [2] [3].

TRPV4 is a non-selective cation channel widely expressed in various tissues, including the nervous system, kidneys, and sensory neurons [4] [5]. It functions as a multimodal sensor, activated by diverse stimuli such as warm temperatures (27-34°C), mechanical stress, and chemical ligands [6] [7]. Due to its role in physiological and pathological processes like osmosensation, mechanosensation, and neuropathic pain, TRPV4 is a significant target for therapeutic development [4] [7]. BAA provides a valuable pharmacological tool for probing TRPV4 channel function and its implications in disease.

Quantitative Characterization of BAA on TRPV4

The table below summarizes the key quantitative data characterizing BAA's activity on TRPV4 channels.

Parameter Value Experimental Context
EC₅₀ (Mouse) 790 - 950 nM [2] Calcium imaging and electrophysiology in HEK293T cells overexpressing mouse TRPV4.
EC₅₀ (Mouse) 1 µM (pEC₅₀ 6.0) [5] Electrophysiology, holding voltage at -60 mV.
Specificity Activates TRPV4, but does not activate or block TRPV1, TRPV2, or TRPV3 [2]. Tested on respective TRPV channel subtypes.
Source The herbs of Andrographis paniculata (Burm. f.) Nees [1]. Natural product isolation.

Mechanism of Action and Signaling

BAA activates TRPV4 in a membrane-delimited manner, directly acting on the channel or its closely associated components within the plasma membrane [2]. This was demonstrated by its ability to activate TRPV4 currents in cell-free, outside-out membrane patches [2]. Activation of TRPV4 by BAA leads to an influx of cations (including Ca²⁺), which can initiate downstream signaling pathways such as cytoskeletal remodeling through Rho GTPases, ultimately affecting processes like neurite growth [4].

The diagram below illustrates the signaling pathway and experimental workflow for studying BAA-induced TRPV4 activation.

g cluster_pathway BAA-Induced TRPV4 Signaling cluster_exp Key Experimental Evidence BAA BAA TRPV4 TRPV4 BAA->TRPV4 Ca2_Influx Ca²⁺ Influx TRPV4->Ca2_Influx RhoA RhoA Activation (GTP-bound) Ca2_Influx->RhoA Cytoskeleton Cytoskeletal Remodeling (Neurite Retraction) RhoA->Cytoskeleton PatchClamp Outside-Out Patch Clamp (Membrane-Delimited Action) PatchClamp->TRPV4 CaImaging Calcium Imaging (EC₅₀ Determination) Specificity Specificity Assays (No effect on TRPV1-3)

Experimental Protocols and Workflows

The following section provides detailed methodologies for key experiments used to characterize BAA's effects on TRPV4.

Protocol 1: Calcium Imaging Assay for TRPV4 Activation

Purpose: To detect and quantify BAA-induced TRPV4 activation via changes in intracellular calcium concentration ([Ca²⁺]ᵢ) [2].

Workflow:

g Plate 1. Plate Cells (HEK293T overexpressing TRPV4 or endogenous expressing cells e.g., keratinocytes) Load 2. Load Calcium-Sensitive Dye (e.g., Fura-2, Fluo-4) Plate->Load Baseline 3. Acquire Baseline Fluorescence (Measure for 60-120 sec) Load->Baseline Apply 4. Apply BAA (Serial dilutions in buffer) Baseline->Apply Measure 5. Measure Fluorescence Response (Record for 3-5 min post-application) Apply->Measure Analyze 6. Analyze Data (Calculate ΔF/F₀, generate dose-response curve, determine EC₅₀) Measure->Analyze

Key Details:

  • Cell Models: Commonly used systems include HEK293T cells transiently or stably transfected with TRPV4 cDNA, or immortalized mouse keratinocyte lines (e.g., 308 cells) that endogenously express TRPV4 [2].
  • Dye Selection: Use standard calcium-sensitive dyes. The original study used a calcium-imaging assay, which typically employs such indicators [2].
  • Data Analysis: Calculate the ratio of fluorescence change (ΔF) to baseline fluorescence (F₀). Plot the response against the log[BAA] to generate a dose-response curve and fit the data to a sigmoidal function to determine the EC₅₀ value [2].
Protocol 2: Electrophysiology for Confirmation and Mechanism

Purpose: To directly measure ion currents through TRPV4 channels activated by BAA and investigate its mechanism of action [2].

Workflow:

g Config 1. Choose Recording Configuration (Whole-cell or Outside-out patch) Establish 2. Establish Recording (Gigaohm seal, set holding voltage) Config->Establish Perfuse 3. Perfuse with Extracellular Solution (Obtain stable baseline current) Establish->Perfuse ApplyBAA 4. Apply BAA (Record current changes over time) Perfuse->ApplyBAA IV 5. Generate I-V Relationship (Apply voltage ramp protocol) ApplyBAA->IV Analyze 6. Analyze Data (Measure current amplitude, reversal potential, conductance) IV->Analyze

Key Details:

  • Configurations:
    • Whole-cell configuration is used to measure macroscopic currents from the entire cell.
    • Outside-out patch configuration is crucial for demonstrating a membrane-delimited action, as it allows application of BAA directly to the isolated patch of membrane containing the channels, excluding effects from cytosolic second messengers [2].
  • Solutions: Use standard extracellular (e.g., Ringer's) and pipette solutions appropriate for cation channel recording.
  • Data Analysis: Analyze the current-voltage (I-V) relationship. TRPV4 currents are typically outwardly rectifying. The reversal potential should be near 0 mV for a non-selective cation channel [2] [5].

Research Applications and Notes

  • Therapeutic Potential: Activation of TRPV4 by BAA could underlie some of the traditional medicinal effects of Andrographis paniculata extracts [2] [1]. As a research tool, BAA is valuable for studying TRPV4's role in neurological diseases, skeletal disorders, and pain pathways [4].
  • Compound Handling: BAA is typically supplied as a powder and can be dissolved in various solvents, including DMSO, chloroform, and ethyl acetate [1]. Prepare stock solutions at high concentrations (e.g., 10-100 mM in DMSO) and aliquot for storage at -20°C to avoid repeated freeze-thaw cycles.
  • Critical Controls:
    • Always test the effect of the vehicle (e.g., DMSO) alone.
    • Confirm TRPV4 specificity by using negative control cell lines (e.g., non-transfected HEK293T) or by demonstrating lack of effect on other TRPV channels (TRPV1-3) [2].
    • Validate TRPV4 dependence by using known TRPV4 antagonists (e.g., GSK2193874) or RNAi to block the BAA-induced response.

References

Bisandrographolide A CD81 binding esophageal cancer

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Application Notes

Table 1: Bisandrographolide A Profile Summary

Property Description
Common Name This compound (BAA, BAG-A) [1]
CAS Number 160498-00-0 [1]
Molecular Formula C₄₀H₅₆O₈ [1]
Molecular Weight 664.87 g/mol [1]
Relevant Targets Tetraspanin CD81; TRPV4 channel (EC₅₀: 790-950 nM) [2] [1]
Known Biological Activities Anti-metastatic (esophageal cancer); Anti-inflammatory; Immunostimulant; Antihypertensive [2] [1]
Research Use For research only. Not for human or veterinary use [3].

Key Therapeutic Potential in Esophageal Cancer

  • Mechanism of Action: BAA has been identified as one of the active components in Andrographis paniculata water extract (APW) that directly binds to the tetraspanin CD81 [2]. High expression of CD81 is associated with a high risk of metastasis in esophageal cancer [2].
  • Anti-Metastatic Effect: Treatment with BAA, along with other identified compounds, leads to the downregulation of CD81 protein and mRNA expression. This binding and suppression of CD81 function result in significant inhibition of esophageal cancer cell motility, representing a novel therapeutic strategy to prevent cancer spread [2].
  • Research Significance: Targeting CD81 with specific small molecules like BAA offers a targeted approach to interfere with a key driver of esophageal cancer metastasis, which is a major cause of poor prognosis [2].

Experimental Protocols for CD81-Targeted Research

The following protocols are summarized from the seminal study that identified BAA's role in targeting CD81 [2].

Protocol 1: Molecular Interaction Studies

1.1 Molecular Docking to CD81

  • Objective: To predict the binding affinity and orientation of BAA within the CD81 protein structure.
  • Software: Use molecular docking software (e.g., AutoDock Vina, Schrödinger Glide).
  • Procedure:
    • Obtain the 3D crystal structure of CD81 from a protein database (e.g., PDB).
    • Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules.
    • Generate the 3D structure of BAA and optimize its geometry using energy minimization.
    • Define a docking grid around the putative binding site on CD81.
    • Run the docking simulation and analyze the top poses for hydrogen bonding, hydrophobic interactions, and binding energy scores.

1.2 Experimental Binding Validation via Microscale Thermophoresis (MST)

  • Objective: To experimentally quantify the binding affinity between BAA and CD81.
  • Materials: Purified CD81 protein; this compound; MST instrument.
  • Procedure:
    • Label the CD81 protein with a fluorescent dye according to the manufacturer's protocol.
    • Prepare a constant concentration of labeled CD81.
    • Create a serial dilution of unlabeled BAA in the assay buffer.
    • Mix the constant volume of labeled CD81 with each concentration of BAA.
    • Load the samples into premium capillaries.
    • Run the MST measurement to monitor the change in fluorescence as a function of BAA concentration.
    • Data Analysis: Plot the normalized fluorescence against the logarithm of BAA concentration. Fit the data to a binding model to calculate the dissociation constant (Kd). The study confirmed binding of BAA and related compounds to CD81 using this method [2].
Protocol 2: Functional Analysis in Esophageal Cancer Models

2.1 In Vitro Suppression of CD81 Expression and Cell Motility

  • Objective: To assess the functional impact of BAA on CD81 levels and cancer cell migration/invasion.
  • Cell Lines: Human esophageal cancer cells (e.g., EC109, KYSE520) [2].
  • Treatment:
    • Culture cells in standard conditions.
    • Incubate cells with BAA at varying concentrations (e.g., 0, 5, 10, 20 µM) for 24 hours. A vehicle (e.g., DMSO) should be used as a negative control.
  • Downstream Analysis:
    • Western Blot: Extract total protein and perform Western blotting using an anti-CD81 antibody to evaluate protein downregulation [2].
    • qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR with primers for CD81 to assess suppression at the mRNA level [2].
    • Motility/Invasion Assay: Use a Transwell chamber assay with or without Matrigel coating. Seed treated cells in the upper chamber and quantify the number of cells that migrate/invade through the membrane after a set time (e.g., 24-48 hours).

2.2 In Vivo Anti-Metastatic Efficacy

  • Objective: To evaluate the effect of BAA on tumor metastasis in a live animal model.
  • Animal Model: Mice bearing EC109 xenograft tumors [2].
  • Treatment Regimen:
    • Administer BAA or vehicle control to tumor-bearing mice for 21 days.
    • Monitor tumor growth and overall animal health.
  • Endpoint Analysis:
    • Sacrifice the animals and collect primary xenograft tumors.
    • Analyze CD81 expression in the tumor tissue using immunohistochemistry (IHC) or Western blot, which showed significantly lower CD81 in treated groups [2].
    • Examine distant organs (lungs, livers, lymph nodes) for metastatic nodules. The foundational study showed APW treatment reduced metastasis in these organs [2].

Mechanism of Action Pathway

The diagram below illustrates the proposed mechanism by which this compound exerts its anti-metastatic effects.

G BAA This compound (BAA) CD81 Tetraspanin CD81 BAA->CD81 Direct Binding Suppression Suppression of CD81 Function CD81->Suppression Leads to Metastasis Cancer Cell Motility & Metastasis Suppression->Metastasis Inhibits

Critical Notes for Researchers

  • Specificity and Off-Targets: While BAA binds CD81, it is also a potent activator of the TRPV4 ion channel [1] [4]. Researchers must design controlled experiments to decouple CD81-mediated effects from TRPV4-related phenotypes.
  • Compound Source and Purity: The chemical and biological data referenced here are for the pure compound. The effects observed from crude Andrographis paniculata extracts are likely due to the combined action of BAA, andrographolide, bisandrographolide C, and other constituents [2]. Source and purity are critical for reproducible results.
  • Safety and Handling: Consult the Material Safety Data Sheet (MSDS) before use. While it is not classified as hazardous, standard precautions for research chemicals apply: avoid inhalation, contact with skin and eyes, and use in a well-ventilated area [3].

Future Research Directions

  • Specificity Profiling: Conduct broader screening against other tetraspanin family members to determine binding specificity.
  • Combination Therapy: Investigate the efficacy of BAA in combination with standard chemotherapy, radiotherapy, or other targeted agents, especially given the role of pathways like STAT3 and PI3K in radioresistance [5] [6].
  • Biomarker Development: Explore CD81 expression levels as a potential biomarker for identifying esophageal cancer patients most likely to respond to BAA-like therapeutics.

References

Comprehensive Application Notes & Protocols: Anti-Metastatic Activity of Bisandrographolide A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bisandrographolide A

This compound (BAA) is a dimeric diterpenoid compound naturally occurring in the medicinal plant Andrographis paniculata with demonstrated diverse biological activities. Recent evidence has revealed its potent anti-metastatic properties against various cancer types, positioning it as a promising candidate for therapeutic development in oncology, particularly for inhibiting cancer metastasis [1] [2]. Metastasis remains the primary cause of cancer-related mortality, and targeted therapies to prevent or reduce metastatic spread are urgently needed. This compound exhibits a multi-target mechanism of action, affecting several critical pathways involved in cancer cell migration, invasion, and colonization at secondary sites. These application notes provide a comprehensive technical resource for researchers investigating the anti-metastatic potential of this compound, including detailed protocols, mechanistic insights, and experimental reference data.

Chemical Properties & Handling

Physicochemical Characteristics

This compound (CAS No. 160498-00-0) is a complex diterpenoid with molecular formula C₄₀H₅₆O₈ and molecular weight of 664.88 g/mol [2] [3]. The compound is typically obtained as a white to off-white powder with purity ≥98% when acquired from commercial suppliers. It possesses eight hydrogen bond acceptors and four hydrogen bond donors, with a topological polar surface area of 133.52 Ų [4]. The compound has relatively high lipophilicity (XLogP = 7.26) and breaks one of Lipinski's rules, which may influence its drug-likeness and pharmacokinetic properties [4].

Storage & Solubility
  • Storage Conditions: this compound powder should be stored desiccated at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years) [2] [5]. Stock solutions in organic solvents can be stored at -80°C for up to 6 months or at -20°C for 1 month.

  • Solubility Profile: The compound demonstrates good solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2] [3]. For biological assays, DMSO is the preferred solvent due to its compatibility with cell-based systems.

Table 1: Physicochemical Properties of this compound

Property Specification
CAS Number 160498-00-0
Molecular Formula C₄₀H₅₆O₈
Molecular Weight 664.88 g/mol
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 8
Rotatable Bonds 8
Topological Polar Surface Area 133.52 Ų
XLogP 7.26
Lipinski Rule Violations 1
Physical Form Powder
Purity ≥98%
Stock Solution Preparation
  • Standard Protocol: Prepare a 10-50 mM stock solution by dissolving this compound in anhydrous DMSO. For example, to prepare 10 mL of 10 mM stock solution, dissolve 66.5 mg of this compound in 10 mL DMSO.

  • Solubilization Tips: Warm the mixture to 37°C with gentle shaking in a water bath or sonication to facilitate complete dissolution. Avoid heating excessively to prevent compound degradation.

  • Quality Control: Verify complete dissolution visually and by appropriate analytical methods (HPLC, LC-MS) if available. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Table 2: Dilution Guide for this compound Stock Solutions

Desired Concentration Amount of Compound Volume of Solvent
1 mM 1 mg 1.504 mL
5 mM 5 mg 1.504 mL
10 mM 10 mg 1.504 mL
50 mM 5 mg 0.3008 mL
100 mM 10 mg 0.1504 mL

Anti-Metastatic Mechanisms & Molecular Targets

This compound exerts its anti-metastatic effects through multiple interconnected pathways and molecular targets, providing a multi-faceted approach to inhibiting cancer spread.

CD81 Tetraspanin Targeting

In esophageal cancer models, this compound demonstrates potent binding affinity for the tetraspanin CD81, a membrane protein strongly associated with metastatic progression [1]. Molecular docking and microscale thermophoresis analyses confirm direct interaction between this compound and CD81. Treatment with this compound significantly suppresses CD81 expression at both protein and mRNA levels in EC109 and KYSE520 esophageal cancer cells in a concentration-dependent manner. This downregulation correlates with reduced metastatic dissemination to lungs, livers, and lymph nodes in xenograft mouse models [1].

TRPV4 Channel Activation

This compound functions as a specific activator of TRPV4 (Transient Receptor Potential Vanilloid 4) channels, with an EC₅₀ of 790-950 nM [6] [2] [5]. This activation occurs in a membrane-delimited manner, as demonstrated by activation of TRPV4 currents in cell-free outside-out patches from HEK293T cells overexpressing TRPV4 cDNA [6]. Interestingly, the related compound andrographolide does not share this activity, indicating specific structural requirements for TRPV4 activation. While the exact connection between TRPV4 activation and anti-metastatic effects requires further elucidation, this mechanism may contribute to the compound's broad physiological activities traditionally described for Andrographis paniculata extracts [6].

Additional Mechanisms

Although direct evidence for this compound is limited in some areas, related compounds from Andrographis paniculata, particularly andrographolide, exhibit complementary anti-metastatic mechanisms through suppression of NF-κB signaling, reduction of matrix metalloproteinase (MMP) activity, and inhibition of epithelial-mesenchymal transition (EMT) [7] [8]. These mechanisms likely contribute to the overall anti-metastatic activity observed with the whole plant extract.

Table 3: Molecular Targets and Anti-Metastatic Activities of this compound

Molecular Target Experimental System Observed Anti-Metastatic Effects
CD81 Tetraspanin Esophageal cancer cells (EC109, KYSE520) Concentration-dependent downregulation of CD81; Reduced cell motility
CD81 Tetraspanin Mouse xenograft models Decreased metastasis to lungs, liver, lymph nodes
TRPV4 Channels HEK293T cells, mouse keratinocytes Channel activation (EC₅₀: 790-950 nM); Membrane-delimited action
Multiple Targets* Ras-transformed cells Inhibition of cell migration and invasion*
NF-κB Pathway* Luminal-like breast cancer models Suppression of tumor growth and metastasis*

Note: Mechanisms marked with * are primarily documented for andrographolide or Andrographis paniculata extracts and inferred for this compound based on structural similarity.

Experimental Protocols

In Vitro Anti-Migratory Assay (Wound Healing)

Purpose: To evaluate the inhibitory effect of this compound on cancer cell migration.

Materials:

  • Cancer cell lines (e.g., EC109, KYSE520, MCF-7, or Ras-transformed cells)
  • This compound stock solution (10 mM in DMSO)
  • Cell culture medium with serum
  • 6-well or 12-well culture plates
  • Sterile pipette tips or cell scratcher
  • Phase-contrast microscope with imaging capability

Procedure:

  • Seed cells in 6-well plates at 2-5×10⁵ cells/well and culture until 90-100% confluent.
  • Create a scratch wound using a sterile 200 μL pipette tip or cell scratcher.
  • Wash twice with PBS to remove detached cells.
  • Add fresh medium containing this compound at desired concentrations (typically 1-20 μM). Include vehicle control (DMSO, typically ≤0.1%).
  • Capture images at 0h and at regular intervals (e.g., 12h, 24h) at the same location.
  • Quantify migration distance using image analysis software (e.g., ImageJ).

Data Analysis: Calculate percentage wound closure: [(Area at 0h - Area at T) / Area at 0h] × 100. Compare treatment groups to vehicle control.

Cell Invasion Assay (Transwell)

Purpose: To assess the ability of this compound to inhibit cancer cell invasion through extracellular matrix.

Materials:

  • Transwell inserts (8 μm pores) with Matrigel coating
  • This compound stock solution
  • Serum-free medium
  • Complete medium with serum (chemoattractant)
  • Crystal violet staining solution (0.1% in ethanol)
  • 4% paraformaldehyde (PFA)

Procedure:

  • Rehydrate Matrigel-coated inserts with serum-free medium for 30 min at 37°C.
  • Prepare cell suspension (2-5×10⁴ cells/insert) in serum-free medium containing this compound at desired concentrations.
  • Add cell suspension to upper chamber and complete medium to lower chamber as chemoattractant.
  • Incubate for 24-48 hours at 37°C, 5% CO₂.
  • Remove non-invaded cells from upper surface with cotton swab.
  • Fix invaded cells on lower surface with 4% PFA for 10 min.
  • Stain with 0.1% crystal violet for 15 min.
  • Count cells in 5 random fields per insert under microscope or extract dye with 10% acetic acid and measure OD at 590 nm.
CD81 Expression Analysis

Purpose: To evaluate the effect of this compound on CD81 expression levels.

Materials:

  • Treated cells (e.g., EC109, KYSE520)
  • RIPA lysis buffer with protease inhibitors
  • BCA protein assay kit
  • SDS-PAGE equipment
  • Anti-CD81 antibody
  • Anti-GAPDH or β-actin antibody (loading control)

Procedure:

  • Treat cells with this compound (1-20 μM) for 24 hours.
  • Lyse cells in RIPA buffer and quantify protein concentration using BCA assay.
  • Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membrane.
  • Block with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibody (anti-CD81) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect signals using ECL reagent and visualize with imaging system.
  • Normalize CD81 expression to housekeeping protein.
In Vivo Anti-Metastatic Assay

Purpose: To evaluate the effect of this compound on metastasis in animal models.

Materials:

  • Immunocompromised mice (e.g., nude mice, 6-8 weeks old)
  • Luciferase-labeled cancer cells
  • This compound (suitable for in vivo administration)
  • IVIS imaging system (for luciferase-expressing cells)
  • Animal ethics committee approval

Procedure:

  • Inject 10⁶ luciferase-labeled cancer cells via tail vein (for lung metastasis) or orthotopic site.
  • Randomize mice into treatment groups (n=8-12 per group).
  • Administer this compound (e.g., 5 μg/g for Andrographolide derivatives) via intraperitoneal injection twice weekly for 3-4 weeks [1] [7]. Include vehicle control group.
  • Monitor primary tumor growth (if applicable) and overall health.
  • Image weekly using IVIS system for luciferase signal to track metastasis.
  • Sacrifice mice at endpoint and collect organs (lungs, liver, lymph nodes) for histopathological analysis.
  • Count metastatic foci and compare between treatment groups.

Signaling Pathway Visualization

The following diagram illustrates the multi-target anti-metastatic mechanism of this compound, integrating evidence from esophageal and breast cancer models:

BisandrographolideA_Mechanism This compound Anti-Metastatic Signaling Pathway cluster_targets Molecular Targets cluster_processes Cellular Processes BAA This compound CD81 CD81 Tetraspanin BAA->CD81 Binds & downregulates TRPV4 TRPV4 Channel BAA->TRPV4 Activates NFkB NF-κB Pathway BAA->NFkB Suppresses MMPs MMP-2/MMP-9 BAA->MMPs Inhibits Migration Cell Migration CD81->Migration Reduces Invasion Cell Invasion CD81->Invasion Suppresses NFkB->MMPs Regulates MMPs->Invasion Promotes Metastasis Metastasis Migration->Metastasis Leads to Invasion->Metastasis Contributes to

The diagram above illustrates the integrated signaling network through which this compound exerts its anti-metastatic effects. The compound directly targets multiple regulatory molecules including CD81 tetraspanin, TRPV4 channels, and the NF-κB pathway, ultimately converging on inhibition of critical metastatic processes such as cell migration and invasion [1] [6] [8].

Research Applications & Potential

The multi-target nature of this compound makes it particularly valuable for several research applications:

  • Metastasis Mechanism Studies: As a CD81-targeting agent, this compound provides a specific chemical tool to investigate tetraspanin function in cancer progression [1].

  • Combination Therapy Development: The compound's ability to enhance the anti-metastatic effects of radiation in Ras-transformed cells suggests potential for combination regimens with conventional therapies [8].

  • TRPV4 Channel Research: this compound serves as a specific activator for studying TRPV4 channel function in cancer biology and other physiological processes [6] [2].

  • Natural Product Drug Discovery: The compound represents a promising lead structure for developing novel anti-metastatic agents, particularly given its dual activity against both CD81 and TRPV4 targets.

Future research directions should focus on elucidating structure-activity relationships, improving pharmacokinetic properties, and exploring synergistic combinations with existing anticancer agents. Additionally, the potential effects of this compound on the tumor microenvironment and cancer stem cell populations warrant investigation.

References

Application Notes and Protocols: Bisandrographolide A Calcium Imaging Assay for TRPV4 Channel Activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bisandrographolide A (BAA) is a natural diterpenoid compound isolated from the medicinal plant Andrographis paniculata [1]. It has been identified as a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel [2] [1]. TRPV4 is a non-selective cation channel involved in various physiological processes, including osmoregulation, thermosensation, and mechanical pain, making it a significant target for pharmacological research [2].

Calcium imaging is a powerful technique for monitoring intracellular calcium flux, serving as a reliable indicator of channel activity in live cells [3] [4]. This document provides detailed application notes and a standardized protocol for using calcium imaging to study TRPV4 channel activation by BAA. The assay is designed for researchers and drug development professionals aiming to investigate TRPV4 pharmacology and screen for novel modulators.


Key Characteristics of this compound

Table 1: Chemical and Biological Profile of this compound

Property Description
Chemical Name 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one [1]
CAS Number 160498-00-0 [1]
Molecular Formula C₄₀H₅₆O₈ [1]
Molecular Weight 664.88 g/mol [1]
Source Herbs of Andrographis paniculata (Burm. f.) Nees [1]
Primary Target TRPV4 Channel [2] [1]
Potency (EC₅₀) 790 - 950 nM [2]
Selectivity Does not activate or block TRPV1, TRPV2, or TRPV3 channels [2]
Appearance Powder [1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [1]

Table 2: Activity Profile Compared to Related Compound

Compound Effect on TRPV4 EC₅₀ / Potency
This compound (BAA) Potent Activator [2] 790-950 nM [2]
Andrographolide Inactive (No activation or blockade) [2] Not Applicable

Detailed Experimental Protocol

Reagents and Equipment
  • Cell Lines: HEK293T cells transiently or stably transfected with mouse or human TRPV4 cDNA. Immortalized mouse keratinocytes (308 cells) endogenously expressing TRPV4 are a suitable alternative [2].
  • Key Reagents:
    • This compound (e.g., Manufacturer: BioCrick, Cat# BCN4701) [1].
    • Genetically encoded calcium indicator (e.g., GCaMP) or chemical calcium-sensitive dyes (e.g., Fura-2, Fluo-4 AM) [4].
    • Standard cell culture reagents and buffers.
    • Extracellular solution (e.g., Hanks' Balanced Salt Solution, HBSS).
Cell Preparation and Dye Loading
  • Cell Culture and Seeding: Culture TRPV4-expressing cells under standard conditions (37°C, 5% CO₂). Seed cells onto poly-D-lysine-coated glass-bottom dishes or imaging plates 24-48 hours before the experiment to achieve 70-90% confluency [4].
  • Dye Loading:
    • For chemical dyes: Incubate cells with 1-5 µM Fluo-4 AM or similar ester-loaded dye in extracellular solution for 30-60 minutes at room temperature (or 37°C) protected from light [4].
    • For genetically encoded indicators: Use stable cell lines or transient transfection to express GCaMP or similar indicators [4].
  • Dye Removal and Washing: After incubation, replace the dye-containing solution with fresh extracellular buffer and allow a further 15-30 minutes for de-esterification of AM esters.
Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of BAA (e.g., 10-50 mM) in DMSO. According to supplier recommendations, store aliquots at -20°C in a desiccated environment [1].
  • Working Solution: Dilute the stock solution in the extracellular buffer immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to avoid vehicle toxicity. A suggested starting concentration is 1-10 µM BAA.
Calcium Imaging Data Acquisition
  • Microscope Setup: Use a wide-field epifluorescence, confocal, or two-photon microscope equipped with an environmental chamber to maintain temperature at 37°C [4].
  • Image Acquisition:
    • Set appropriate excitation/emission wavelengths (e.g., ~488 nm/~516 nm for Fluo-4 or GCaMP).
    • Acquire images at a rate of 1-10 Hz to adequately capture calcium transient dynamics [4].
    • Establish a baseline recording for approximately 1-2 minutes.
    • Apply the prepared BAA working solution to the cells without interrupting the recording. Monitor the response for 5-15 minutes.
Data Analysis
  • Motion Correction and ROI Extraction: Use analysis packages like Mesmerize (which integrates CNMF(E) and Suite2p), Suite2p, or CalciumImagingAnalyzer (CaImAn) to correct for spatial drift and extract signals from defined Regions of Interest (ROIs) around individual cells [5] [6].
  • Signal Extraction and Normalization: Calculate the fluorescence intensity (F) over time for each ROI. Normalize the signals to the baseline period (F₀) to obtain ΔF/F₀ [4] [7].
  • Downstream Analysis:
    • Binarization and Network Analysis: Tools like CalciumNetExploreR (CNER) can binarize signals to identify active time points and perform functional network analysis based on cross-correlation [7].
    • Spike Deconvolution: Employ algorithms to estimate the timing of underlying action potentials or channel openings from the calcium fluorescence traces [4].

Experimental Workflow and Signaling Pathway

The following diagrams, created using DOT language, illustrate the experimental workflow and the proposed signaling pathway of BAA.

Diagram 1: BAA Calcium Imaging Workflow

workflow start Start Experiment prep Cell Preparation & Dye Loading start->prep base Baseline Recording prep->base stim Apply BAA base->stim record Record Calcium Response stim->record process Data Processing & Analysis record->process end Interpret Results process->end

This flowchart outlines the sequential steps for performing the calcium imaging assay, from cell preparation to data analysis.

Diagram 2: BAA-TRPV4 Signaling Pathway

pathway baa This compound (EC₅₀: 790-950 nM) trpv4 TRPV4 Channel (Plasma Membrane) baa->trpv4 Binds & Activates ca2_influx Ca²⁺ Influx trpv4->ca2_influx Permeation fluo_rise Rise in Intracellular [Ca²⁺] ca2_influx->fluo_rise detec Fluorescence Increase (GCaMP/Fluo-4) fluo_rise->detec

This diagram illustrates the proposed mechanism where BAA directly activates TRPV4 channels, leading to calcium influx and a measurable fluorescence signal.


Key Considerations and Troubleshooting

  • Specificity Controls: Always include control experiments. Use non-transfected cells or cells treated with a TRPV4-specific antagonist to confirm that the calcium response is mediated specifically by TRPV4 activation [2].
  • Membrane-Delimited Action: BAA activates TRPV4 channels in cell-free outside-out patches, indicating a direct, membrane-delimited mechanism that does not require soluble second messengers [2]. This should be considered when designing mechanistic studies.
  • Solubility and Storage: BAA is soluble in organic solvents like DMSO. Stock solutions should be prepared fresh or stored properly at -20°C to maintain activity. Warm frozen aliquots to room temperature before opening to prevent condensation [1].
  • Data Reproducibility and FAIR Principles: To ensure reproducibility, utilize platforms like Mesmerize that support the creation of FAIR (Findable, Accessible, Interoperable, and Reusable) datasets by linking raw data, analysis parameters, and results in a traceable manner [5].

Conclusion

This compound is a potent and selective natural product activator of TRPV4 channels. The calcium imaging protocol outlined here provides a robust and quantitative framework for investigating its effects in live cells. This assay is applicable for fundamental research into TRPV4 channel physiology and for secondary screening in drug discovery pipelines aimed at developing novel therapeutics targeting TRPV4-related pathologies.

References

Comprehensive Application Notes and Protocols: Bisandrographolide A Binding Analysis via Microscale Thermophoresis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bisandrographolide A and Microscale Thermophoresis Technology

This compound is a bioactive diterpenoid lactone compound isolated from the medicinal plant Andrographis paniculata that has recently gained significant research attention due to its promising therapeutic potential. Recent studies have demonstrated that this compound exhibits potent anti-cancer activity by specifically targeting tetraspanin CD81 in esophageal cancer models, both in vitro and in vivo [1]. The compound has also been identified as a potential inhibitor of diphtheria toxin through in silico screening approaches, showing superior binding affinity compared to other phytochemicals from the same plant [2]. Understanding the precise molecular interactions between this compound and its protein targets requires advanced biophysical techniques that can quantify these binding events with high sensitivity and accuracy.

Microscale Thermophoresis (MST) represents a powerful biophysical technology that enables the quantitative analysis of biomolecular interactions in solution without requiring surface immobilization [3]. This technique exploits the phenomenon of thermophoresis—the directed movement of molecules along temperature gradients—which is highly sensitive to changes in molecular properties including size, charge, hydration shell, and conformation that occur during binding events [4]. The exceptional sensitivity of MST to these binding-induced changes makes it particularly suitable for studying interactions involving natural products like this compound, even when these compounds exhibit very high binding affinities in the low picomolar range [5]. MST requires minimal sample consumption (as little as 4 μL per measurement) and can be performed under near-physiological conditions, including complex biological matrices such as cell lysates or serum, providing relevant data for drug discovery applications [5] [6].

Experimental Design for this compound Binding Studies

Key Considerations for Assay Development

When designing MST experiments to investigate this compound interactions with target proteins, several critical factors must be addressed in the experimental planning phase. The labeling strategy represents a fundamental consideration, as MST typically requires one binding partner to be fluorescently labeled while the other remains unlabeled [6]. For studies with this compound, the small molecule nature of this compound (molecular weight ≈ 530.66 g/mol) generally makes it preferable to use the protein as the labeled species and this compound as the unlabeled ligand, though inverse labeling approaches are also feasible with appropriate fluorescent tags. The concentration range for this compound must be carefully determined to adequately characterize the binding isotherm, with the highest concentration ideally exceeding the expected dissociation constant (Kd) by at least 10-20 fold to ensure saturation of binding sites [6].

The selection of appropriate buffer conditions represents another crucial aspect of experimental design for MST assays. While MST offers exceptional flexibility in buffer choice, it is essential to maintain consistency between the labeled target and ligand solutions to prevent artifacts from buffer-induced changes in thermophoresis [3]. Including control measurements without the binding partner is necessary to establish baseline thermophoretic behavior and distinguish specific binding from non-specific interactions or buffer effects. For this compound binding studies, preliminary experiments should determine the optimal concentration of fluorescently labeled protein that provides adequate signal-to-noise ratio while remaining below the Kd value to ensure sensitive detection of binding events [5].

Experimental Setup Parameters

Table 1: Key Experimental Parameters for MST Binding Assays with this compound

Parameter Recommended Specification Rationale
Protein Concentration 5-50 nM (labeled) Balance between signal quality and minimal ligand depletion
This compound Concentration Range 0.1 nM - 100 μM (16 dilutions) Cover anticipated Kd with adequate points for curve fitting
Buffer Composition Match protein storage buffer + 0.05% Tween-20 Minimize buffer artifacts and reduce surface adsorption
Incubation Time 30-60 minutes at room temperature Ensure equilibrium reached before measurements
Capillary Type Standard treated capillaries (MO-K002) Ensure consistent surface properties and minimize adhesion
Laser Power 20-80% (optimize for each protein) Balance signal strength with potential heating effects
MST Power Medium (40-60%) Optimal for most protein-small molecule interactions
Measurement Time 30-40 seconds per capillary Sufficient for thermophoresis equilibrium establishment
Replicates ≥3 technical replicates Ensure statistical significance and reliable Kd determination

Comprehensive MST Protocol for this compound Binding Analysis

Sample Preparation and Labeling

The initial phase of the MST protocol involves preparing high-quality samples of both the target protein and this compound ligand. For the protein labeling procedure, begin with purified target protein at a concentration of 10-20 μM in an appropriate labeling buffer (e.g., PBS, pH 7.4, or Tris-HCl, pH 8.0). Utilize amine-reactive fluorescent dyes (such as NT-647-NHS from NanoTemper Technologies) that are compatible with the MST instrument's detection channels [6]. Prepare the dye stock solution according to manufacturer instructions and add to the protein solution at a 2-3 fold molar excess, followed by incubation for 30 minutes at room temperature protected from light. Remove unreacted dye using size exclusion chromatography columns (e.g., Zeba Spin Desalting Columns) equilibrated with storage buffer. Determine the degree of labeling (DOL) by measuring absorbance at 280 nm (protein) and at the dye's maximum absorbance, aiming for a DOL of 0.5-1.5 to ensure optimal fluorescence without self-quenching or protein dysfunction.

For the This compound stock solutions, prepare a concentrated stock (e.g., 10 mM) in DMSO or another appropriate solvent, then perform serial dilutions in the same buffer as the labeled protein to maintain consistent conditions [1]. Create a dilution series typically consisting of 16 concentrations with 1:1 or 1:2 serial dilutions spanning a range from well below to significantly above the anticipated Kd value. It is critical to ensure that the final DMSO concentration remains constant across all samples (typically ≤1-2%) to prevent solvent-induced artifacts in MST measurements. Prepare the working solution of labeled protein by diluting to the final concentration (typically 5-50 nM) in assay buffer, then mix with equal volume of each this compound dilution to achieve the desired concentration range while maintaining constant protein concentration across all capillaries [6].

MST Measurement Procedure

Table 2: Step-by-Step MST Measurement Protocol

Step Procedure Critical Notes
1. Instrument Setup Power on Monolith NT.115, launch MO.Control software Allow laser to warm up for 30 minutes for stable output
2. Method Selection Choose "MST" mode, select appropriate LED laser (Blue/Red) Match laser to fluorophore (Blue: 465-490 nm; Red: 600-640 nm) [6]
3. Parameter Optimization Set LED power to 20-100%, MST power to 20-80% Optimize to achieve initial fluorescence >1,000 counts
4. Capillary Loading Pipette 4-10 μL of each sample into capillaries Avoid bubbles; ensure consistent loading technique
5. Capillary Placement Insert capillaries into cartridge, load into instrument Maintain proper orientation; check for secure placement
6. Focus Adjustment Auto-focus for each capillary Manual refinement may be needed for low fluorescence
7. Measurement Run MST measurement with defined parameters Include control capillaries (protein only)
8. Quality Assessment Check fluorescence traces and MST curves Exclude capillaries with bubbles or precipitation
9. Data Export Save raw data for analysis in MO.Affinity Ensure proper file naming and organization

Begin the experimental procedure by initializing the MST instrument and allowing the infrared laser to stabilize for approximately 30 minutes to ensure consistent performance. While the instrument warms up, prepare the sample plate or capillaries by loading 4-10 μL of each protein-ligand mixture into standard treated capillaries (Monolith NT.115 Capillaries, MO-K002), taking care to avoid introducing air bubbles that could interfere with measurements [6]. Place the loaded capillaries into the capillary holder and insert them into the instrument according to the manufacturer's guidelines. In the instrument control software, configure the measurement method by selecting the appropriate excitation channel (Blue or Red LED) based on the fluorescent dye properties, with the Blue channel (excitation 465-490 nm, emission 500-550 nm) suitable for dyes like Alexa Fluor 488, and the Red channel (excitation 600-640 nm, emission 660-725 nm) optimal for dyes such as NT-647 [6].

Adjust the LED power and MST power settings to achieve optimal signal-to-noise ratio while minimizing potential photobleaching effects, typically starting with medium LED power (40-60%) and medium MST power (40-60%) then optimizing based on initial fluorescence intensity, which should ideally exceed 1,000 counts. Perform focus adjustments for each capillary using the software's auto-focus function, with manual refinement if necessary to ensure precise positioning of the measurement region. Initiate the MST measurements, which typically require 20-40 seconds per capillary to record both the initial fluorescence distribution and the response to the applied temperature gradient. Throughout the measurement process, monitor the fluorescence traces for irregularities that might indicate technical issues such as precipitation, photobleaching, or bubble formation, which would necessitate exclusion and repetition of affected samples.

Data Analysis and Interpretation

Binding Curve Analysis and Kd Determination

Following data collection, the analysis of MST binding experiments focuses on extracting quantitative binding parameters through careful processing of the thermophoresis traces. Begin by importing the raw data into specialized analysis software such as MO.Affinity Analysis (NanoTemper Technologies) or alternative data processing platforms. The software typically normalizes the fluorescence signals to generate binding curves by plotting the normalized fluorescence (Fnorm) against the logarithm of this compound concentration [3]. These binding curves typically exhibit a sigmoidal shape that can be fitted with the nonlinear solution of the law of mass action to derive the dissociation constant (Kd) using the following relationship:

Fnorm = (1 - x) × Fnorm(A) + x × Fnorm(AT)

where x represents the fraction of molecules bound to targets, Fnorm(A) is the normalized fluorescence of the unbound molecule, and Fnorm(AT) is the normalized fluorescence of the bound complex [3]. For the analysis of this compound binding to CD81, recent research has demonstrated nanomolar affinity with significant suppression of CD81 expression in esophageal cancer cells, indicating high-affinity binding [1]. The quality of the fit should be assessed using statistical parameters including R² values, residuals analysis, and confidence intervals for the determined Kd value.

The thermophoretic movement observed in MST measurements depends on multiple molecular properties including size, charge, and hydration entropy, which collectively contribute to the binding-induced changes detected in the assay [4]. When analyzing data for this compound, it is important to consider that the compound may induce conformational changes in target proteins beyond simple binding, which could manifest as complex thermophoresis behavior requiring more advanced fitting models. For complete characterization of the binding interaction, additional parameters such as enthalpic and entropic contributions to the binding energy can be extracted from MST measurements performed at different temperatures, providing insights into the driving forces behind the molecular recognition process [3].

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for MST analysis of this compound binding interactions:

BST Start Start Experimental Design ProteinPrep Protein Purification and Fluorescent Labeling Start->ProteinPrep DyeRemoval Remove Unconjugated Dye via Size Exclusion ProteinPrep->DyeRemoval DOLCalc Calculate Degree of Labeling (DOL) DyeRemoval->DOLCalc LigandPrep Prepare this compound Serial Dilutions DOLCalc->LigandPrep SampleMixing Mix Labeled Protein with Ligand Dilutions LigandPrep->SampleMixing CapillaryLoad Load Samples into Capillaries SampleMixing->CapillaryLoad MSTMeasure MST Measurement (IR Laser + Fluorescence Detection) CapillaryLoad->MSTMeasure DataAnalysis Data Analysis and Kd Determination MSTMeasure->DataAnalysis Validation Binding Validation and Interpretation DataAnalysis->Validation

Diagram 1: Complete workflow for MST analysis of this compound binding interactions, from experimental design through data interpretation.

Quality Control and Validation

Implementing rigorous quality control measures is essential for generating reliable binding data for this compound. The initial fluorescence values across capillaries should remain relatively consistent, with significant deviations potentially indicating precipitation, evaporation, or loading inconsistencies. The shape of the thermophoresis traces should show smooth transitions without sharp discontinuities, which could suggest technical artifacts. Include control experiments to verify specific binding, such as competition assays with unlabeled competitors or mutation of putative binding sites on the target protein. For this compound, previous studies have validated binding specificity through complementary techniques including molecular docking and functional assays demonstrating suppression of CD81 expression in esophageal cancer cells [1].

When interpreting MST results for this compound, consider the biological context of the interaction. Research has shown that this compound not only binds CD81 but also suppresses its expression at both protein and mRNA levels in EC109 cells, suggesting potential downstream effects beyond direct binding [1]. The binding affinity determined by MST should be consistent across multiple experimental replicates and preferably corroborated by orthogonal techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) when possible. For the specific case of this compound, molecular docking studies have provided additional support for binding interactions, showing favorable binding energies and specific molecular interactions with target proteins [2].

Troubleshooting Guide for Common Issues

Problem Identification and Resolution

Table 3: Troubleshooting Guide for MST Experiments with this compound

Problem Potential Causes Recommended Solutions

| Low Initial Fluorescence | Protein concentration too low; Incomplete labeling; Fluorophore quenching | Increase protein concentration; Optimize labeling protocol; Try different dye/protein ratio | | High Fluorescence Variability | Capillary quality issues; Bubble formation; Protein precipitation | Use fresh capillaries; Centrifuge samples before loading; Add stabilizers to buffer | | No Binding Signal | Kd outside concentration range; Inactive protein; Incorrect buffer conditions | Expand concentration range; Verify protein activity; Optimize buffer pH/additives | | Poor Curve Fit | Insufficient data points; Non-specific binding; Multiple binding sites | Increase number of dilutions; Add detergent (e.g., 0.05% Tween-20); Use different fitting model | | High Background | Fluorescent impurities; Label aggregation; Buffer autofluorescence | Improve protein purification; Include clean-up step; Use higher purity buffers | | Signal Drift | Temperature fluctuations; Evaporation; Protein instability | Allow instrument to warm up; Use humidity chamber; Shorten measurement time |

Advanced Troubleshooting Approaches

For persistent issues beyond those addressed in the basic troubleshooting guide, consider implementing more advanced diagnostic and corrective strategies. When encountering inconsistent binding curves between replicates, perform a dose-response validation using a control compound with known binding affinity to the target protein to verify system performance. If this compound exhibits solubility limitations at higher concentrations required for saturation binding, consider using alternative solvents or adding solubilizing agents such as cyclodextrins that do not interfere with the binding interaction, though these modifications may require additional control experiments.

When investigating weak binding interactions near the detection limit of MST, optimize parameters to enhance sensitivity by increasing the MST power or using longer measurement times to improve signal-to-noise ratio. For proteins with limited stability during the measurement process, consider adding stabilizing agents such as glycerol (at 2-5%) or bovine serum albumin (0.1 mg/mL) to maintain protein integrity throughout the experiment. If experiments with this compound suggest multiple binding modes, employ complementary techniques such as analytical ultracentrifugation or size exclusion chromatography to assess the oligomeric state of the protein and identify potential aggregation issues that might complicate data interpretation.

Research Applications and Future Directions

The application of MST to characterize this compound interactions with biological targets provides valuable insights for drug discovery and mechanistic studies. Recent research has demonstrated that this compound, along with related compounds andrographolide and bisandrographolide C from Andrographis paniculata, binds to tetraspanin CD81 and suppresses its expression in esophageal cancer models, revealing a novel molecular mechanism for the anti-cancer activity of these natural products [1]. The ability to precisely quantify these interactions using MST has accelerated the identification and validation of this compound as a promising lead compound for targeting metastasis-associated proteins.

Beyond cancer research, MST analysis of this compound has implications for infectious disease treatment, as in silico studies have identified this compound as a potential inhibitor of diphtheria toxin with favorable binding characteristics and pharmacokinetic properties [2]. The demonstrated ability of MST to quantify protein-small molecule interactions in complex biological matrices such as cell lysates [5] enables researchers to study this compound binding under conditions that more closely resemble the cellular environment, potentially providing more physiologically relevant binding data compared to reductionist in vitro assays.

Future applications of MST in this compound research may include fragment-based drug design approaches where the core structure of this compound serves as a starting point for developing optimized analogs with improved binding affinity and pharmacological properties [7]. The technology's capability to analyze binding thermodynamics through measurements at different temperatures [3] could provide insights into the structural features of this compound that contribute to favorable binding energetics with specific protein targets. Additionally, the emerging application of MST to study interactions in live cell extracts [5] opens possibilities for investigating how cellular components might influence this compound binding to its molecular targets, potentially identifying co-factors or competitive inhibitors that modulate its biological activity.

Conclusion

Microscale thermophoresis represents a powerful and versatile methodology for characterizing the binding interactions of this compound with biological targets, providing quantitative data on binding affinity and thermodynamics with minimal material requirements and exceptional flexibility in experimental conditions. The detailed protocols and guidelines presented in this document provide researchers with a comprehensive framework for designing, executing, and interpreting MST experiments to investigate this compound interactions, supported by troubleshooting strategies to address common technical challenges. As research on this promising natural product continues to expand, MST technology will play an increasingly important role in elucidating its molecular mechanisms of action and optimizing its therapeutic potential through structure-activity relationship studies.

References

Application Notes & Protocols: Bisandrographolide A (BAA) as a Potent and Selective TRPV4 Channel Activator

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bisandrographolide A (BAA) is a natural diterpenoid compound isolated from the medicinal plant Andrographis paniculata [1] [2]. This document details the application of BAA as a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key player in thermo-sensation, osmo-sensation, and various (patho)physiological processes [3] [4]. The discovery that BAA activates TRPV4 channels with high potency and selectivity provides researchers with a valuable pharmacological tool for probing TRPV4 function and its implications in disease [5] [6]. These notes summarize the essential quantitative data, provide detailed experimental protocols for using BAA in TRPV4 activation assays, and discuss the compound's potential therapeutic relevance.

Key Characteristics of this compound (BAA)

2.1 Chemical and Physical Properties

  • Chemical Name: this compound
  • Synonym: BAA [7]
  • CAS Number: 160498-00-0 [8] [2]
  • Molecular Formula: C₄₀H₅₆O₈ [8] [2]
  • Molecular Weight: 664.87 - 664.88 g/mol [8] [2] [7]
  • Solubility: Soluble in DMSO. The provided stock solution is typically prepared at a concentration of 10 mM in DMSO [2].

2.2 Biological Activity Profile

BAA is characterized as a potent and selective TRPV4 channel agonist [5]. It is reported to have additional biological activities, including binding to and suppressing the function of the CD81 protein, and exhibiting anti-inflammatory, immunostimulant, and antihypertensive properties in various studies [8] [7].

Quantitative Profiling of BAA Activity on TRPV4

The following table summarizes the key quantitative data for BAA's interaction with TRPV4 channels, essential for experimental design and data interpretation.

Table 1: Quantitative Profile of BAA on TRPV4 Channels

Parameter Value Experimental Context / Notes
EC₅₀ for TRPV4 Activation 790 - 950 nM Measured in heterologous expression systems (e.g., HEK293T cells) [5] [8] [7].
Selectivity Does not activate or block TRPV1, TRPV2, or TRPV3 Confirmed via testing on related TRPV channel subtypes [5] [2].
Source Extracted and purified from the herbs of Andrographis paniculata (Burm. f.) Nees [2].
Mechanism of Action Activates TRPV4 in a membrane-delimited manner [5]. The compound activates TRPV4 currents in cell-free outside-out membrane patches, indicating a direct interaction with the channel or closely associated components [5].

Experimental Protocols

This section provides detailed methodologies for key experiments demonstrating TRPV4 activation by BAA.

4.1 Protocol: Calcium Imaging Assay for TRPV4 Activation

This protocol is adapted from the initial screening procedure used to identify BAA [5] [2].

4.1.1 Materials

  • Cells: TRPV4-expressing cell line (e.g., HEK293T transfected with human TRPV4 cDNA) or an endogenously expressing cell line (e.g., immortalized mouse keratinocytes, 308 cells). Include untransfected/control cells for baseline comparison.
  • Agonist: this compound (BAA). Prepare a 10 mM stock solution in DMSO. Store at -20°C.
  • Dye: Cell-permeant, ratiometric calcium indicator dye (e.g., Fura-2 AM).
  • Buffers: Appropriate cell culture and assay buffers (e.g., Hanks' Balanced Salt Solution, HBSS).
  • Equipment: Fluorescence microscope or a fluorescence plate reader capable of ratiometric measurements (340/380 nm excitation, 510 nm emission).

4.1.2 Procedure

  • Cell Preparation: Plate cells onto sterile glass coverslips or a black-walled, clear-bottom 96-well plate at a suitable density (e.g., 50,000-100,000 cells per well) and culture for 24-48 hours.
  • Dye Loading: On the day of the experiment, load cells with Fura-2 AM (e.g., 2-5 µM) in assay buffer for 30-60 minutes at 37°C in the dark.
  • Wash and Equilibrate: Remove the dye-containing solution and wash the cells twice with fresh assay buffer. Incubate for an additional 15-30 minutes to allow for complete de-esterification of the dye.
  • Baseline Recording: Place the sample in the imaging system and record the baseline fluorescence ratio (F340/F380) for 1-2 minutes.
  • Compound Application: Apply BAA to the cells at the desired final concentration (e.g., 1 µM for near-maximal response, based on the EC₅₀). Include a vehicle control (DMSO at the same dilution as used for BAA).
  • Signal Recording: Continuously record the fluorescence ratio for 5-10 minutes after compound application.
  • Data Analysis: Calculate the change in intracellular calcium concentration ([Ca²⁺]ᵢ) from the fluorescence ratio. The response is typically presented as the peak ΔF/F₀ (change in fluorescence over baseline) or as the area under the curve (AUC).

4.2 Protocol: Electrophysiological Recording of TRPV4 Currents

This protocol validates the direct effect of BAA on TRPV4 channel currents [5].

4.2.1 Materials

  • Cells: Same as in Protocol 4.1.1.
  • Agonist: BAA (10 mM stock in DMSO).
  • Equipment: Patch-clamp amplifier, micromanipulator, data acquisition software, and a perfusion system for rapid solution exchange.
  • Solutions: Standard extracellular and intracellular pipette solutions suitable for whole-cell or single-channel recordings.

4.2.2 Procedure (Whole-Cell Configuration)

  • Cell Preparation: Plate cells at a low density on coverslips to allow for easy pipette access.
  • Establish Whole-Cell Configuration: Using a standard patch-clamp technique, establish a whole-cell configuration on a single cell. Maintain a holding potential of -60 mV.
  • Record Baseline Current: Record the baseline current for 1 minute.
  • Apply BAA: Perfuse the cell with extracellular solution containing BAA (e.g., 1 µM) for 30-60 seconds.
  • Current-Voltage (I-V) Relationship: To characterize the activated current, apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) before and during BAA application.
  • Washout: Perfuse with BAA-free solution to observe recovery (if any).
  • Data Analysis: Analyze the steady-state current at a specific voltage or the I-V relationship. BAA typically induces a large, TRPV4-like current that exhibits outward rectification [5] [4].

4.3 Notes on Specificity and Controls

  • Specificity Control: The selectivity of BAA for TRPV4 over TRPV1-3 should be confirmed in parallel experiments using cell lines expressing those specific channels [5].
  • Vehicle Control: The concentration of DMSO in the final assay solution should be kept low (typically ≤ 0.1%) and must be included as a negative control in all experiments.
  • Positive Control: A known TRPV4 agonist (e.g., the synthetic agonist GSK1016790A) can be used as a positive control to confirm functional TRPV4 expression in the cell system.

Mechanism of Action and Signaling Context

BAA activates TRPV4 channels with high potency. A key finding is that it activates TRPV4 currents in cell-free outside-out patches, which demonstrates that its action is membrane-delimited and does not require cytosolic second messengers or soluble intracellular factors [5]. This suggests that BAA acts either by directly binding to the TRPV4 protein or to a closely associated component within the plasma membrane.

TRPV4 is a non-selective cation channel, permeable to Ca²⁺ and Na⁺. Its activation leads to membrane depolarization and a rise in intracellular Ca²⁺, which serves as a key second messenger [3] [4]. The downstream effects of TRPV4 activation are highly tissue- and context-dependent, influencing processes such as:

  • Thermosensation (warmth detection) [3] [4]
  • Osmoregulation [3] [4]
  • Pain sensation [3]
  • Vascular tone [7]

The following diagram illustrates the proposed signaling pathway initiated by BAA-induced TRPV4 activation and its potential downstream physiological effects:

G cluster_pathway BAA-Induced TRPV4 Signaling Pathway BAA BAA TRPV4 TRPV4 Channel (Plasma Membrane) BAA->TRPV4  Binds/Activates Ca2_Influx Ca²⁺ Influx TRPV4->Ca2_Influx  Channel Opening Na_Influx Na⁺ Influx TRPV4->Na_Influx  Channel Opening Downstream Downstream Effects Ca2_Influx->Downstream  ↑ Intracellular [Ca²⁺] Na_Influx->Downstream  Membrane Depolarization Physiological Potential Physiological Outcomes Downstream->Physiological  Cell/Tissue Context Thermo Thermosensation (Warmth) Physiological->Thermo Osmo Osmoregulation Physiological->Osmo Pain Pain Sensation Physiological->Pain Vascular Vascular Tone Physiological->Vascular Inflammation Anti-inflammatory Effects (Reported) Physiological->Inflammation

Research and Therapeutic Applications

The high potency and selectivity of BAA for TRPV4 make it an excellent pharmacological tool for basic research. It can be used to:

  • Probe TRPV4 Function: Investigate the physiological roles of TRPV4 in various cell types and animal models.
  • Study Channel Biophysics: Characterize the gating and permeability properties of TRPV4 channels.
  • Validate Drug Targets: Use as a positive control in screens for novel TRPV4 antagonists or modulators.

The activation of TRPV4 by BAA is hypothesized to play a role in some of the traditional medicinal effects of Andrographis paniculata extracts, which include anti-inflammatory, immunostimulant, and antihypertensive activities [5] [8] [7]. Therefore, BAA and its derivatives represent a starting point for the development of novel therapeutics targeting TRPV4-related pathologies, such as certain forms of pain, edema, and cardiovascular disorders [3].

Safety and Handling Notes

  • For Research Use Only: this compound is intended for research purposes only and not for human diagnostic or therapeutic use [7].
  • Storage: The powder is stable for at least 24 months when stored at 2-8°C. Stock solutions in DMSO should be prepared as single-use aliquots and stored at -20°C for up to two weeks, or at -80°C for longer periods [2].
  • Handling: Always wear appropriate personal protective equipment. Refer to the relevant Safety Data Sheet (MSDS) before use.

Conclusion

This compound is a potent, selective, and direct activator of the TRPV4 ion channel, distinguished by its membrane-delimited mechanism of action. The protocols and data provided herein equip researchers with the necessary information to effectively utilize BAA as a robust tool for unraveling the complex biology of TRPV4 channels and exploring their potential as therapeutic targets.

References

Comprehensive Application Notes and Protocols for Bisandrographolide A: Solubility, Biological Activity, and Experimental Procedures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bisandrographolide A

This compound is a bioactive diterpenoid compound isolated from the medicinal plant Andrographis paniculata (Burm. f.) Nees, a traditional herb with extensive history in Chinese and Ayurvedic medicine. This natural product has gained significant research interest due to its potent biological activities, particularly its ability to specifically activate TRPV4 ion channels, which are involved in various physiological processes including thermosensation, osmoregulation, and mechanical transduction. With a molecular formula of C₄₀H₅₆O₈ and molecular weight of 664.88 g/mol, this compound represents a valuable chemical probe for studying TRPV4 channel physiology and potential therapeutic applications. [1] [2]

The compound's complex chemical structure features multiple hydroxyl groups and a bicyclic framework characteristic of labdane diterpenoids, which contributes to both its biological activity and solubility profile. Researchers working with this compound require detailed information on its handling properties, especially solubility characteristics in various solvents, to design effective experimental protocols for both in vitro and in vivo studies. These application notes provide comprehensive technical information and standardized protocols to ensure reproducible results across research applications. [1] [2]

Chemical Properties and Solubility Profile

Basic Chemical Characteristics

This compound is classified as a diterpenoid natural product with a solid powder appearance at room temperature. The compound has a CAS registry number of 160498-00-0 and is characterized by high purity standards, typically ≥98% for research applications. Its chemical structure contains multiple functional groups including hydroxyl groups and lactone rings that contribute to its solubility characteristics and biological activity. The compound should be stored desiccated at -20°C to maintain stability, and proper handling is essential to prevent degradation or contamination during experimental procedures. [1] [2]

The complex molecular architecture of this compound includes stereochemical centers that are crucial for its biological activity. Researchers should note that the compound is sensitive to light and temperature fluctuations, requiring protection from light during storage and experimental work. When properly stored, this compound remains stable for extended periods, with recommended storage of up to 24 months at 2-8°C when kept in tightly sealed vials under inert gas. These storage conditions maintain the compound's integrity and ensure experimental reproducibility. [1]

Solubility Data in Various Solvents

Table 1: Solubility Profile of this compound in Common Laboratory Solvents

Solvent Solubility Rating Experimental Conditions Notes
DMSO Highly soluble 10 mg/mL (15.04 mM) Recommended for stock solutions; use fresh DMSO for optimal results
Chloroform Soluble ~10 mg/mL Suitable for various experimental applications
Dichloromethane Soluble ~10 mg/mL Effective for chromatography and extraction
Ethyl Acetate Soluble ~10 mg/mL Useful for purification procedures
Acetone Soluble ~10 mg/mL Appropriate for analytical applications
Methanol Soluble (in mixture) 10 mg/mL in chloroform:methanol (1:1) Requires solvent mixture for optimal dissolution

This compound demonstrates favorable solubility in a range of organic solvents, with DMSO being the preferred solvent for preparing concentrated stock solutions for biological assays. The solubility in chloroform and other organic solvents enables flexibility in experimental design, particularly for analytical applications and compound purification. For obtaining higher solubility, warming the tube at 37°C with brief sonication in an ultrasonic bath is recommended, followed by vortex mixing to ensure complete dissolution. [1] [2]

It is important to note that solubility can vary slightly based on temperature, purity, and storage history of the compound. When preparing solutions for biological assays, researchers should consider the final solvent concentration in experimental systems to avoid solvent-related toxicity effects. For cell-based assays, it is recommended to keep the final DMSO concentration below 0.1% to maintain cell viability while ensuring adequate delivery of this compound to the experimental system. [2]

Stock Solution Preparation and Storage

Table 2: Standard Stock Solution Preparation Guidelines

Concentration Amount of Compound Solvent Volume Preparation Method Storage Conditions
10 mM stock 6.65 mg 1 mL DMSO Dissolve with gentle warming (37°C) and brief sonication Aliquot and store at -20°C for up to 3 months
50 mM stock 33.24 mg 1 mL DMSO Requires extended sonication with warming Aliquot and store at -80°C for long-term storage
Working solution Dilute from stock Aqueous buffer Prepare immediately before use Use immediately; do not store

For consistent experimental results, standardized protocols for stock solution preparation are essential. We recommend preparing a 10 mM primary stock solution by dissolving 6.65 mg of this compound in 1 mL of fresh, high-quality DMSO. The solution should be gently warmed to 37°C and sonicated for 5-10 minutes to ensure complete dissolution. Once prepared, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C under desiccated conditions. [1] [2]

For long-term storage beyond three months, aliquots should be maintained at -80°C, which preserves compound integrity for extended periods. Before use, frozen stock solutions should be allowed to warm gradually to room temperature while remaining sealed to prevent condensation. It is recommended to visually inspect solutions for any signs of precipitation or crystallization before use, and if observed, briefly warm and sonicate again to redissolve. Working solutions for experiments should be prepared fresh on the day of use by diluting the stock solution into appropriate aqueous buffers, with the final DMSO concentration optimized for the specific experimental system. [1]

Biological Activity and Mechanism of Action

TRPV4 Channel Activation

This compound functions as a potent and selective activator of TRPV4 (Transient Receptor Potential Vanilloid 4) channels, with a reported EC₅₀ of 790-950 nM in experimental systems. This activation is highly specific, as the compound does not activate or block related channels including TRPV1, TRPV2, or TRPV3 channels, demonstrating its unique pharmacological profile. The activation of TRPV4 channels by this compound occurs in a membrane-delimited manner, as evidenced by its ability to activate TRPV4 currents in cell-free outside-out patches from HEK293T cells overexpressing TRPV4 cDNA. This suggests a direct interaction with the channel or closely associated membrane components rather than through secondary signaling mechanisms. [3] [1]

The selectivity profile of this compound is particularly noteworthy when compared to other compounds derived from Andrographis paniculata. While the more abundant compound andrographolide shows no activity on TRPV4 channels, this compound demonstrates potent and specific activation. This specificity makes it a valuable research tool for elucidating TRPV4-specific physiological and pathological processes. Research indicates that this compound activates large TRPV4-like currents in immortalized mouse keratinocytes (308 cells) that endogenously express TRPV4 protein, confirming its efficacy in native cellular environments beyond overexpression systems. [1]

Signaling Pathways and Therapeutic Potential

The activation of TRPV4 channels by this compound has implications for multiple physiological and therapeutic processes. TRPV4 channels are calcium-permeable cation channels that respond to diverse stimuli including hypotonicity, moderate heat, and mechanical pressure. Their activation influences numerous downstream signaling events, including calcium-dependent signaling pathways, which may contribute to the traditional medicinal effects of Andrographis paniculata extracts. The specific activation of TRPV4 by this compound suggests its potential role in modulating cellular osmoregulation, nociception, and vascular tone. [3] [1]

Andrographis paniculata extracts have been traditionally used for treating inflammation, respiratory infections, and various other conditions. The discovery that this compound specifically activates TRPV4 channels provides a potential mechanistic explanation for some of these traditional uses, as TRPV4 channels are expressed in various tissues including vascular endothelium, keratinocytes, and renal tubules. This activation mechanism distinguishes this compound from other andrographolides, such as bisandrographolide C which activates TRPV1 and TRPV3 channels with Kd values of 289 and 341 μM, respectively, and protects cardiomyocytes from hypoxia-reoxygenation injury through different mechanisms. [4] [1]

Experimental Protocols and Workflows

Experimental Workflow for TRPV4 Activation Studies

G A Compound Preparation B Cell Culture HEK293T or Keratinocytes A->B C Treatment with This compound B->C D Calcium Imaging or Electrophysiology C->D E Data Analysis EC50 Determination D->E F Mechanistic Studies (e.g., Channel Specificity) E->F

Figure 1: Experimental workflow for studying TRPV4 channel activation by this compound. The process begins with compound preparation and progresses through cell culture, treatment, and various assessment methods to determine mechanism and specificity.

The experimental workflow for investigating TRPV4 activation by this compound involves a systematic approach beginning with proper compound preparation and moving through cellular assays to mechanistic studies. Researchers should begin by preparing fresh stock solutions of this compound in DMSO following the standardized protocols outlined in Section 2.3. Appropriate cell models, including HEK293T cells transfected with TRPV4 cDNA or immortalized mouse keratinocytes (308 cells) that endogenously express TRPV4, should be cultured under standard conditions (37°C, 5% CO₂) prior to experimentation. [1]

For activation studies, cells are treated with varying concentrations of this compound (typically ranging from nanomolar to low micromolar concentrations) to establish dose-response relationships. Calcium imaging assays using fluorescent calcium indicators (such as Fura-2 or Fluo-4) provide a sensitive method for detecting TRPV4-mediated calcium influx, while electrophysiological techniques (including whole-cell patch clamp and cell-free outside-out patches) enable direct measurement of TRPV4 currents. Data analysis should include determination of EC₅₀ values, current-voltage relationships, and assessment of activation kinetics. Specificity studies should compare the effects of this compound on related TRP channel subtypes (TRPV1, TRPV2, TRPV3) to confirm its selective action on TRPV4 channels. [1]

Detailed Calcium Imaging Protocol

The calcium imaging protocol represents a key methodological approach for assessing TRPV4 activation by this compound. Begin by plating cells on appropriate imaging-compatible culture dishes or coverslips and allowing them to adhere for 24-48 hours. Load cells with a calcium-sensitive fluorescent dye (e.g., 2-5 μM Fura-2 AM or Fluo-4 AM) in physiological buffer for 30-60 minutes at room temperature, protected from light. Following loading, wash cells twice with dye-free buffer to remove extracellular dye and allow for 15-30 minutes de-esterification time. [1]

Position the prepared samples on an inverted epifluorescence or confocal microscope equipped with appropriate excitation/emission filters and a stable temperature control system maintained at 37°C. Establish baseline fluorescence recording for 1-2 minutes before adding this compound (diluted from DMSO stock into physiological buffer) at desired concentrations. Include vehicle control (DMSO at equivalent concentration) in parallel experiments. Continue recording for 5-15 minutes after compound addition to capture calcium response dynamics. The final DMSO concentration should not exceed 0.1% to avoid solvent effects. [1]

Analyze the fluorescence intensity changes over time, calculating the ratio of emission for Fura-2 (with alternating 340/380 nm excitation) or the absolute fluorescence intensity for Fluo-4 (with 488 nm excitation). Determine the percentage of responsive cells and the magnitude of calcium transients, normalizing to baseline levels. Compare the responses between this compound-treated samples and vehicle controls, as well as positive controls (e.g., the TRPV4 agonist GSK1016790A) to validate the experimental system. [1]

Technical Notes and Troubleshooting

Common Technical Issues and Solutions

Table 3: Troubleshooting Guide for Common Experimental Issues

Problem Potential Cause Solution
Poor solubility Old DMSO, improper storage Use fresh, high-quality DMSO; warm to 37°C with sonication
High background in calcium imaging Incomplete dye washing, autofluorescence Increase wash steps after dye loading; include proper controls
Variable responses between experiments Compound degradation, cell passage differences Use fresh aliquots; standardize cell passage numbers
Lack of TRPV4 response Channel expression issues, incorrect solutions Validate TRPV4 expression; confirm calcium-containing buffers
Cellular toxicity Excessive DMSO concentration, compound impurities Limit DMSO to <0.1%; verify compound purity

Researchers may encounter several common technical challenges when working with this compound. Solubility issues frequently arise from using DMSO that has absorbed moisture from the atmosphere or from failure to properly warm and sonicate the compound. Always use fresh, anhydrous DMSO stored under dry conditions and ensure complete dissolution through adequate warming and sonication before use. If precipitation occurs in stock solutions, rewarm and sonicate before use, and avoid repeated freeze-thaw cycles by maintaining small aliquots. [1] [2]

In cellular assays, inconsistent responses may result from compound degradation or cellular factors. To address this, validate compound activity regularly using reference standards and control experiments. Ensure consistent cellular conditions by using cells within a defined passage range and maintaining standardized culture conditions. For electrophysiological experiments, the direct application of this compound to cell-free patches can confirm direct channel interaction versus secondary mechanisms. Always include appropriate controls such as vehicle (DMSO), positive controls (known TRPV4 agonists), and negative controls (cells lacking TRPV4 expression) to properly interpret experimental results. [1]

Safety and Regulatory Considerations

This compound is intended for research purposes only and is not approved for human consumption or therapeutic use. Researchers should handle this compound using appropriate personal protective equipment, including gloves, lab coats, and safety glasses, particularly when working with powder forms where inhalation or skin contact is possible. While comprehensive toxicity data may be limited, all laboratory chemicals should be treated with caution and used in well-ventilated areas, preferably within chemical fume hoods when handling powdered material. [4] [1]

Proper waste disposal procedures should be followed in accordance with institutional guidelines for organic compounds and DMSO solutions. Documentation should include compound source, batch number, preparation dates, and storage conditions to ensure traceability and reproducibility. Researchers should be aware that this compound is a specialized research chemical with potential biological activity, and all experimental protocols involving animal or human-derived cells should receive appropriate institutional review and approval before commencement. [1] [2]

References and Source Information

  • TargetMol Bisandrographolide C Product Page (2022) - Chemical properties and biological activity of related compound bisandrographolide C. [4]

  • BioCrick 12S-hydroxyandrographolide Product Information (2018) - Structural information and source details for Andrographis paniculata derivatives. [5]

  • Journal of Biological Chemistry (2006) - Original research article on this compound activation of TRPV4 channels. [3]

  • ChemFaces this compound Product Page (2014) - Detailed solubility data, storage conditions, and biological activity description. [1]

  • Indonesian Journal of Pharmaceutical Science and Technology (2024) - Solubility enhancement methods for andrographolide compounds. [6]

  • BioCrick this compound Product Page (2018) - Comprehensive chemical properties, solubility, and biological activity data. [2]

Note: The references provided include both primary research literature and commercial product information from reputable suppliers. Researchers are encouraged to consult the original Journal of Biological Chemistry publication (2006) for foundational mechanistic studies and the product pages for detailed technical specifications. [3] [1] [2]

Appendix: Related Compounds and Derivatives

References

Bisandrographolide A stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Solution Preparation

Bisandrographolide A is a natural diterpenoid isolated from the herb Andrographis paniculata [1]. It has gained research interest for its specific activation of TRPV4 ion channels [1].

The table below summarizes its core chemical properties and stock solution preparation details.

Property Specification
CAS Number 160498-00-0 [1]
Molecular Formula C₄₀H₅₆O₈ [1]
Molecular Weight 664.88 g/mol [1]
Source Herbs of Andrographis paniculata (Burm. f.) Nees [1]
Physical Form Powder [1]
Purity ≥98% [1]
Recommended Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1]
Storage Condition Desiccate at -20°C; stock solutions can be stored at -20°C for up to two weeks [1]

Experimental Protocol & Workflow

The following diagram outlines the key stages of working with this compound, from sample preparation to application in a cell-based assay.

G This compound Experimental Workflow Start Start: Receive this compound Powder Step1 1. Solubilization - Primary stock: Dissolve in DMSO to 10-50 mM. - Sonicate and warm to 37°C if needed. Start->Step1 Step2 2. Aliquot & Storage - Aliquot into small, single-use vials. - Seal tightly and store at -20°C. Step1->Step2 Step3 3. Working Solution Prep - Thaw aliquot at room temperature (1 hour). - Dilute in aqueous buffer to target concentration. - Note: Final DMSO concentration <0.5%. Step2->Step3 Step4 4. Cell-Based Assay - Apply to cells expressing TRPV4. - Use calcium imaging to measure channel activation. Step3->Step4 Result Outcome: TRPV4 Channel Activation & Data Analysis Step4->Result

Detailed Methodology
  • Solubilization: Briefly centrifuge the original vial before opening to ensure the powder is at the bottom. For a 10 mM primary stock solution in DMSO, add the appropriate volume of pure DMSO directly to the vial to dissolve the powder. Gently vortex and warm the tube to 37°C in a water bath with brief sonication to aid dissolution [1].
  • Aliquot and Storage: Once fully dissolved, immediately aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Tightly seal the vials and store them at -20°C. Under these conditions, the stock solution is typically stable for up to two weeks [1].
  • Working Solution Preparation: On the day of the experiment, take one aliquot from the -20°C freezer and allow it to equilibrate to room temperature for at least one hour before opening. Dilute the primary stock into your pre-warmed physiological assay buffer to the final working concentration. Note that the final concentration of DMSO in the cell assay should generally be kept below 0.5% to minimize solvent toxicity [1].
  • Cell-Based Assay (Calcium Imaging): This protocol is based on the seminal study that identified this compound as a TRPV4 activator [1].
    • Cell Culture: Use HEK293T cells transiently or stably transfected with a TRPV4 expression plasmid. As a control, include non-transfected cells or cells treated with the vehicle (DMSO) only.
    • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
    • Compound Application: Gently add the prepared working solution of this compound to the cells while continuously monitoring fluorescence.
    • Data Analysis: Analyze the change in fluorescence intensity over time to confirm TRPV4-specific activation. The expected half-maximal effective concentration (EC₅₀) for this compound on TRPV4 is between 790 and 950 nM [1].

Key Research Findings & Notes

  • Specificity: this compound is a highly specific agonist for TRPV4 channels. It does not activate or block the closely related TRPV1, TRPV2, or TRPV3 channels. Another abundant compound from the same plant, andrographolide, does not share this activity [1].
  • Mechanism: Experiments on cell-free membrane patches have shown that this compound can activate TRPV4 channels in a membrane-delimited manner, suggesting it may interact directly with the channel or a closely associated component [1].
  • Handling Notes: Before opening, always gently tap the vial to ensure the powder is at the bottom. For liquid handling, centrifuge small vials at low speed (e.g., 500 x g) to gather the liquid at the bottom to prevent loss and contamination [1].

References

Bisandrographolide A in vivo tumor metastasis models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Experimental Evidence

The anti-metastatic potential of Andrographis paniculata and its diterpenoid components is linked to several key mechanisms.

  • Targeting Tetraspanin CD81: A 2022 study identified that bisandrographolide A, along with andrographolide and bisandrographolide C from the water extract of Andrographis paniculata (APW), can bind to the tetraspanin CD81. CD81 is a membrane protein whose high expression is associated with a high risk of metastasis in esophageal cancer. This binding led to the suppression of CD81 expression and a reduction in the motility of human esophageal cancer cells (EC109 and KYSE520) [1].
  • Suppression of NF-κB and MMP-9: Research on andrographolide has shown that its anti-metastatic effect in aggressive MDA-MB-231 breast cancer cells is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This downregulation subsequently leads to reduced expression and activity of Matrix Metalloproteinase-9 (MMP-9), a key enzyme cancer cells use to degrade the extracellular matrix and invade surrounding tissues [2].

The following table summarizes the quantitative in vivo findings from the most relevant study.

Test Compound/Model In Vivo Model Details Treatment Regimen Key Quantitative Findings on Metastasis
Andrographis paniculata water extract (APW) containing this compound [1] Mice bearing EC109 esophageal cancer xenografts APW treated for 21 days Significantly reduced metastasis in lungs, livers, and lymph nodes; Significantly lower CD81 expression in xenograft tumors compared to untreated control.
Andrographolide (AP) [2] BALB/c nu/nu mice with MDA-MB-231 breast cancer cells injected into the tibia (bone metastasis model) 1 mg/kg or 10 mg/kg, administered every 2 days for 6 weeks Significantly inhibited the growth of breast cancer tumors in bone; Attenuated cancer-induced osteolysis (bone destruction).

Experimental Protocols for Anti-Metastasis Research

The protocols below are adapted from studies on andrographolide and represent established methods you can utilize to evaluate this compound.

In Vitro Cell Migration and Invasion Assays

These protocols are based on experiments using the MDA-MB-231 triple-negative breast cancer cell line [2].

  • Transwell Migration Assay

    • Principle: Measures chemotactic movement of cells through a porous membrane.
    • Procedure:
      • Use 24-well Transwell chambers with 8.0 μm pore polycarbonate filters.
      • Suspend serum-starved MDA-MB-231 cells (5.0 × 10⁴ cells) in 100 μL of serum-free medium, with or without the test compound (this compound).
      • Place this suspension in the upper chamber.
      • Add 600 μL of complete medium with a chemoattractant (e.g., 80 nM Phorbol 12-myristate 13-acetate, PMA) to the lower well.
      • Incubate to allow migration (typically 24-48 hours).
      • Fix cells that have migrated to the lower side of the filter with 100% methanol for 20 minutes and stain with Trypan blue.
      • Remove non-migrated cells from the upper side with a cotton swab.
      • Quantify migration by counting the stained cells on the lower surface under a microscope.
  • Matrigel Invasion Assay

    • Principle: Assesses the ability of cells to degrade and invade through a basement membrane-like matrix (Matrigel).
    • Procedure:
      • Use BioCoat Matrigel Invasion Chambers (24-well format, 8.0 μm pores).
      • The setup is identical to the migration assay, but the filter is coated with Matrigel, which simulates the extracellular matrix.
      • Seed cells treated with this compound in serum-free medium into the upper chamber.
      • After incubation, invading cells on the underside of the filter are fixed, stained (e.g., with Liu's stain), and counted.

The workflow for these in vitro assays can be summarized as follows:

G Start Seed cells in upper chamber (With this compound) A Incubate to allow migration/invasion Start->A B Fix and stain cells on lower membrane A->B C Remove non-migrated cells B->C End Quantify migrated/invaded cells (Microscope count) C->End

In Vivo Bone Metastasis Xenograft Model

This protocol is based on the intratibial injection model used to study breast cancer bone metastasis [2].

  • Animal Model: 5- to 6-week-old female BALB/c nu/nu mice.
  • Cell Preparation: Cultured cancer cells (e.g., EC109, MDA-MB-231) are resuspended in PBS at a density of 5 × 10⁶ cells/mL.
  • Procedure:
    • Tumor Implantation: Slowly inject 10 μL of the cell suspension (approx. 50,000 cells) directly into the anterior tuberosity of the proximal tibia of the mouse.
    • Treatment: Administer the test compound (this compound). In the andrographolide study, doses of 1 mg/kg and 10 mg/kg were injected every two days for six weeks.
    • Monitoring: Observe mice for signs of distress and tumor growth.
    • Endpoint Analysis:
      • Tumor Growth: Measure the size of the tumors in the bone.
      • Osteolysis (Bone Destruction): Analyze bone samples using high-resolution micro-CT scanning or X-ray to quantify bone loss.
      • Histology: Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining on bone sections to identify and count activated osteoclasts, which are responsible for bone resorption.

The following diagram illustrates the key steps and analysis endpoints of this in vivo model.

G Start Implant tumor cells via intratibial injection A Administer compound (e.g., this compound) Start->A B Monitor tumor growth over treatment period A->B End Endpoint Analysis B->End Sub1 Tumor burden in bone End->Sub1 Sub2 Bone destruction (via micro-CT/X-ray) End->Sub2 Sub3 Osteoclast activity (via TRAP staining) End->Sub3

Important Research Considerations and Proposed Pathway

Given the lack of direct studies, your research on this compound will be exploratory. Here is a proposed pathway to build evidence:

  • Start with In Vitro Validation: Confirm the compound's activity in relevant cancer cell lines using the migration and invasion assays described above.
  • Explore Mechanism: Investigate if this compound operates through the CD81 pathway [1] and/or the NF-κB/MMP-9 axis [2], as these are established targets for related compounds.
  • Progress to In Vivo Models: The intratibial xenograft model is highly relevant for studying bone metastasis. Alternatively, you could establish lung or liver metastasis models using tail-vein or splenic injection techniques, respectively, to assess organ-specific metastatic suppression.

Key Takeaways and Future Directions

  • Promising but Indirect Evidence: this compound has been identified as an active component in a mixture that shows potent anti-metastatic activity, likely by targeting CD81 [1].
  • Mechanistic Precedent: The closely related compound andrographolide provides a strong mechanistic foundation, showing efficacy via NF-κB and MMP-9 suppression in both in vitro and in vivo models [2].
  • Critical Next Step: The primary objective for your application notes should be to isolate or procure pure this compound and validate its anti-metastatic properties using the protocols adapted above.

References

Understanding Bisandrographolide A Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Bisandrographolide A is a natural diterpenoid isolated from Andrographis paniculata [1]. Its physicochemical properties, summarized in the table below, are the root cause of its low aqueous solubility, which falls under the Biopharmaceutics Classification System (BCS) Class II or IV.

Property Value for this compound
Molecular Weight 664.4 g/mol [1]
Hydrogen Bond Donors 4 [1]
Hydrogen Bond Acceptors 8 [1]
Topological Polar Surface Area (TPSA) 133.52 Ų [1]
XLogP 7.26 [1]
Rotatable Bonds 8 [1]
Lipinski's Rule of 5 Violations 1 (Molecular Weight >500, LogP >5) [1]

The high molecular weight and particularly the high XLogP value indicate strong lipophilicity, meaning the molecule has a very low affinity for water. This poor solubility directly leads to low bioavailability, limiting its therapeutic potential [2].

Solution: Forming an Inclusion Complex with Beta-Cyclodextrin

Forming an inclusion complex with beta-cyclodextrin (β-CD) is a proven method to enhance the solubility and dissolution rate of poorly soluble compounds like andrographolide, the parent compound of this compound [2]. Beta-cyclodextrin is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity, allowing it to encapsulate lipophilic molecules.

Experimental Protocol: Solvent Evaporation Method

This is a detailed methodology for creating a this compound-beta-cyclodextrin (AG-BCD) complex, adapted from a study on andrographolide [2].

Start Start Experiment Prep1 1. Weigh Components Start->Prep1 Prep2 2. Dissolve in Solvent Prep1->Prep2 Mix 3. Mix Solutions Prep2->Mix Evap 4. Solvent Evaporation Mix->Evap Dry 5. Dry Precipitate Evap->Dry Test 6. Solubility & Dissolution Test Dry->Test End Complex Ready for Use Test->End

1. Weigh Components: Accurately weigh this compound and beta-cyclodextrin in a 1:2 molar ratio. This ratio was found to be optimal for the parent compound, andrographolide [2].

2. Dissolve in Solvent:

  • This compound Solution: Dissolve the weighed this compound in a suitable volatile organic solvent (e.g., ethanol or methanol).
  • Beta-Cyclodextrin Solution: Dissolve the weighed beta-cyclodextrin in warm distilled water.

3. Mix Solutions: Slowly add the this compound solution to the beta-cyclodextrin solution under constant stirring (e.g., magnetic stirring at 500 rpm). Continue stirring for 4-6 hours at room temperature to ensure thorough interaction.

4. Solvent Evaporation: Remove the organic solvent and water using a rotary evaporator under reduced pressure. This will cause the inclusion complex to precipitate.

5. Dry Precipitate: Collect the solid precipitate and dry it further in a vacuum desiccator for 24 hours to remove any residual solvent.

6. Solubility & Dissolution Test: Verify the success of the complex formation by comparing its solubility and dissolution rate against unmodified this compound.

Expected Results and Verification

The table below outlines the expected performance improvement based on the andrographolide study, which serves as a benchmark [2].

Test Parameter Unmodified Compound With β-CD (1:2 ratio) Measurement Notes
Solubility Increase Baseline ~38 times higher Equilibrium solubility in water at 37 ± 5°C
Dissolution Rate Baseline ~2 times higher Percentage dissolved in 60 minutes (USP Apparatus II, Paddle)

Analytical Method: Quantifying this compound with HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for quantifying the compound in your formulation and ensuring batch-to-batch consistency [3]. The following protocol is adapted from a method used for andrographolide.

HPLC Conditions for Andrographolide Quantification [3]:

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 μm)
  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% ortho-phosphoric acid (40:60, v/v)
  • Flow Rate: 1.0 ml/min
  • Detection Wavelength: 226 nm
  • Injection Volume: 20 μl
  • Sample Preparation: The sample should be defatted with petroleum ether and then extracted with methanol under reflux. The final solution must be filtered through a 0.45 μm membrane filter before injection.

Troubleshooting HPLC Retention:

  • Problem: Retention time is too short, causing poor peak separation.
  • Solution: Decrease the proportion of organic solvent (Acetonitrile) in the mobile phase. This makes the mobile phase more polar and less strong, increasing the analyte's interaction with the non-polar stationary phase and thus its retention time [4].
  • Problem: Retention time is too long, slowing down the analysis.
  • Solution: Increase the proportion of Acetonitrile. This makes the mobile phase less polar and stronger, eluting the analyte faster [4].

For Computational Research: Docking Box Size

If your work involves molecular docking studies with this compound, correctly defining the search space is critical. The optimal docking box size is not fixed but should be customized based on the ligand's size.

Optimal Docking Box Formula [5]: For the highest accuracy in binding pose prediction with AutoDock Vina, set the dimensions of your cubic docking box to: Box Size = 2.857 × Rg Where Rg is the radius of gyration of your this compound ligand. Using a box size calculated this way has been shown to systematically improve docking accuracy over default settings [5].

Frequently Asked Questions

Q1: Are there other methods to improve solubility besides cyclodextrins? Yes, other techniques include micronization, solid dispersions, and using surfactants. However, cyclodextrin complexation is particularly noted for its effectiveness and simplicity for this class of compounds [2].

Q2: Why is a 1:2 molar ratio used for the complex? A 1:2 (AG:BCD) ratio was experimentally determined to be optimal for andrographolide, likely because it provides sufficient cyclodextrin molecules to fully encapsulate the drug molecule, maximizing solubility. This ratio should be validated for this compound [2].

Q3: How can I confirm the formation of the inclusion complex? Beyond solubility tests, techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) can provide definitive evidence of complex formation.

References

Bisandrographolide A storage conditions -20C desiccate

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the confirmed storage and handling conditions for Bisandrographolide A.

Specification Details
Recommended Storage Temperature -20°C [1] [2]
Storage Condition Desiccate [2]
Physical Form Powder [1] [3] [2]
Container Keep in a tightly sealed container [1]
Storage Duration (Powder) Up to 3 years at -20°C [1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [3] [2]
Stock Solution Storage -80°C for 6 months or -20°C for 1 month [1]

Troubleshooting Guide

Issue Possible Cause Solution
Low solubility or precipitate in stock solution Solvent evaporation; decomposition; incorrect solvent. Gently warm the tube to 37°C and sonicate [3] [2]. Prepare fresh stock solution from powder. Ensure use of recommended solvents like DMSO [3].
Powder adheres to vial cap/neck Common during transportation. Gently tap the vial until the powder falls to the bottom to avoid loss and ensure accurate weighing [3] [2].
Unstable experimental results Stock solution degradation; repeated freeze-thaw cycles. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Use solutions on the same day if possible [1] [3]. For longer storage, keep aliquots tightly sealed at -20°C or below [1].
Uncertain handling after delivery Vial temperature differs from ambient. Allow the vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation [3] [2].

Experimental Protocol: TRPV4 Channel Activation Assay

This protocol is based on the primary research use of this compound, which is a potent and selective activator of TRPV4 channels [4] [2].

Key Experimental Details
  • Biological Activity: this compound activates TRPV4 channels with an EC₅₀ of 790-950 nM. It shows high selectivity, with no activation or blocking of TRPV1, TRPV2, or TRPV3 channels [4].
  • Positive Control: The related compound Andrographolide, which is abundant in the same plant, does not activate TRPV4, making it a useful negative control [4].

The following diagram visualizes the core experimental workflow and key findings.

G Start Start Experiment PrepCells Prepare Cell Line (HEK293T or mouse keratinocytes) Start->PrepCells ApplyBAG Apply this compound (EC₅₀: 790-950 nM) PrepCells->ApplyBAG MeasureCa2 Measure Ca²⁺ Influx (Calcium-imaging assay) ApplyBAG->MeasureCa2 RecordCurrent Record TRPV4 Current (Cell-free patch clamp) ApplyBAG->RecordCurrent Result Observed: Selective TRPV4 Activation MeasureCa2->Result RecordCurrent->Result

Methodology Details

The original study identified this compound through a calcium-imaging assay screen of herbal extracts on cells expressing TRPV channels [4]. The characterization included:

  • Calcium-imaging Assay: Used to screen for activity and determine the EC₅₀. This measures the influx of calcium ions through the activated TRPV4 channel [4].
  • Electrophysiology (Patch Clamp): Used to confirm the mechanism. The study showed that this compound activates TRPV4 currents even in cell-free outside-out patches, indicating a direct, membrane-delimited mechanism of action [4].

Key Takeaways

  • Adhere strictly to the -20°C desiccated storage condition for the powdered form to ensure long-term stability.
  • For stock solutions, aliquot and store at -80°C for maximum shelf life.
  • This compound is a highly selective TRPV4 channel activator, distinct from the more common compound Andrographolide.

References

Bisandrographolide A Stability at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Storage Temperature Solvent Expected Stability Duration Key Considerations & Precautions
-80°C DMSO Up to 6 months [1] Recommended for long-term stock solutions [2] [1].
-20°C DMSO Up to 1 month [1] or several months [3] [2] Standard storage for stock solutions; "several months" is often cited without a precise upper limit [3] [2].
4°C Solid 2 years [1] For the powdered form, stored in a tightly sealed container [1].
-20°C Solid 3 years [1] For the powdered form, stored in a tightly sealed container [1].
Room Temperature N/A At least 1 hour [3] Allow frozen stock solutions to equilibrate at room temperature before opening the vial to prevent condensation [3].

Handling and Preparation Protocols

Stock Solution Preparation
  • Weighing: Due to the high cost of the compound, handle it with care. If the powder has adhered to the neck or cap of the vial during shipping, gently shake the vial to make it fall to the bottom before opening [3] [2].
  • Solubilization: Bisandrographolide A is soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [3] [2].
  • Solubility Aid: To achieve a higher concentration, you can warm the tube at 37°C and use brief sonication in an ultrasonic bath [3].
  • Aliquoting: Upon preparation, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles [2].
  • Storage: Immediately store the aliquots at -80°C or -20°C based on your required usage period [1].
Experimental Use
  • Thawing: When ready to use, take an aliquot from the freezer and let it equilibrate to room temperature for at least one hour before opening [3].
  • Working Solutions: For solutions diluted in aqueous buffers, it is best to prepare and use them on the same day [3] [2].

Stability Assessment Workflow

For projects requiring confirmation of solution stability over time, you can implement the following quality control workflow. This is especially critical for long-term or repeat experiments.

G Start Prepare Stock Solution Store Aliquot and Store Start->Store Test1 Initial QC Analysis (e.g., HPLC, LC-MS) Store->Test1 Doc1 Record Baseline Data (Appearance, Chromatogram) Test1->Doc1 Age Store Aliquots under Stable Conditions Doc1->Age Test2 Repeat QC Analysis at Scheduled Timepoints Age->Test2 Compare Compare Data to Baseline Test2->Compare Decision Significant Degradation? Compare->Decision Stable Solution Confirmed Stable Decision->Stable No Unstable Solution Degraded Do Not Use Decision->Unstable Yes

Frequently Asked Questions

Q1: The powder in my vial seems stuck to the cap. Has it been compromised? This can happen during shipping. Gently tap or shake the vial to dislodge the powder. For liquid products in DMSO, a brief centrifugation (e.g., 500 x g) will gather the liquid at the bottom. This is a common occurrence and does not necessarily indicate contamination [3] [2].

Q2: Can I perform a freeze-thaw cycle on my stock solution? While a limited number of cycles might be tolerated, it is a best practice to avoid repeated freeze-thaw cycles. The recommended strategy is to prepare single-use aliquots upon initial solubilization [2].

Q3: My solution has been stored at -20°C for 2 months. Is it still good for my cell-based assay? According to manufacturer guidelines, a solution stored at -20°C for 2 months is likely stable [1]. However, for critical experiments, it is always best practice to check the solution for any visible signs of precipitation or cloudiness. If you have the capability, comparing its analytical profile (e.g., by HPLC) to a fresh sample or your baseline data is the most reliable method.

Q4: What is the best way to dispose of this compound waste? As a research chemical, all waste should be disposed of in accordance with local institutional and governmental regulations for organic solvents and biological/chemical waste [1].

References

Information Availability and a Suggested Path Forward

Author: Smolecule Technical Support Team. Date: February 2026

Based on the search results, here is a summary of the available information and a recommended approach for your method development:

Aspect Available Information & Suggested Alternatives
Direct Purification Methods No detailed, step-by-step purification protocols for Bisandrographolide A were found in the search results.
Source Material The compound is identified from the herbs of Andrographis paniculata (Burm. f.) Nees [1]. This is your starting point for extraction.
Chemical Properties Information on molecular weight (664.88 g/mol) [1] and solubility (soluble in DMSO, acetone, etc.) [1] is available, which can guide the choice of solvents for extraction and chromatography.
Recommended Strategy Adapt methods used for similar compounds. A published RP-HPLC method for andrographolide [2] (a related compound from the same plant) can serve as a starting point for developing your own purification and analysis conditions for this compound.

A Framework for Method Development

Given the lack of direct information, here is a general workflow you can adapt for purifying this compound, using the related andrographolide method as a foundational example.

cluster_1 Extraction & Pre-processing cluster_2 Chromatographic Separation (RP-HPLC) Start Start: Crude Extract of Andrographis paniculata A Defat with Petroleum Ether Start->A B Extract active compounds with Methanol (reflux) A->B C Filter and concentrate B->C D Column: C18 (e.g., Phenomenex Luna) C->D E Mobile Phase: Acetonitrile and Acidified Water (e.g., 40:60) D->E F Isocratic Elution E->F G Detection: UV, ~226 nm F->G H Collect this compound fractions G->H I Analyze Purity (e.g., HPLC, NMR) H->I J Pure this compound I->J

Detailed Experimental Protocol (Based on Andrographolide Analysis)

The method below is validated for quantifying andrographolide [2] and can be a template for developing your this compound purification.

  • 1. Sample Preparation (Extraction)

    • Defatting: Extract 1g of powdered Andrographis paniculata herb with 25 ml of petroleum ether (60-80°C) at room temperature for 10 hours. Filter and discard the petroleum ether fraction [2].
    • Active Compound Extraction: Take the defatted sample and extract it with 50 ml of methanol under reflux conditions for 3 hours. Filter and repeat the process twice. Combine all methanol extracts and make up the final volume to 100 ml with methanol [2].
    • Filtration: Before injection into the HPLC system, filter the solution through a 0.45 μm membrane filter [2].
  • 2. HPLC Instrument Conditions

    • Column: Phenomenex Luna C18 column (250 mm x 4.6 mm, 5 μm particle size) [2].
    • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% ortho-phosphoric acid in water in a ratio of 40:60, v/v [2].
    • Flow Rate: 1.0 ml/min [2].
    • Detection Wavelength: 226 nm [2].
    • Injection Volume: 20 μl [2].
    • Temperature: Ambient (approximately 25°C) [2].
  • 3. Purification and Analysis

    • Separation: Run the sample using the conditions above and collect the fraction corresponding to the retention time of this compound. Note: The exact retention time for this compound under these conditions needs to be determined experimentally, as it will differ from andrographolide.
    • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm purity. The method should be validated for parameters like system suitability (theoretical plates > 9985, tailing factor ~0.985) [2].
    • Characterization: Confirm the identity of the purified compound using techniques like NMR spectroscopy and Mass Spectrometry, comparing the data with literature values [1].

Key Considerations for Troubleshooting

  • Method Adaptation is Crucial: The conditions above are a starting point. You will need to optimize parameters like the mobile phase ratio (a gradient might be necessary), flow rate, and detection wavelength specifically for this compound to achieve optimal separation from andrographolide and other closely related compounds.
  • Confirm Compound Identity: Always use a certified reference standard of this compound, if available, to confirm its chromatographic behavior and spectral characteristics. Without this, structural confirmation via NMR or MS is essential [2].
  • Solubility for Storage: For storing purified this compound, note that it is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and DMSO. It should be stored as a powder, desiccated at -20°C [1].

References

Technical Support Center: HPLC Analysis of Bisandrographolide A

Author: Smolecule Technical Support Team. Date: February 2026

This resource is designed to assist researchers in developing, optimizing, and troubleshooting HPLC methods for the isolation and quantification of Bisandrographolide A, a key bioactive diterpenoid lactone from the Andrographis paniculata plant.


Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the typical HPLC conditions for analyzing this compound?

Answer: this compound is a mid-to-non-polar compound, typically analyzed using Reversed-Phase HPLC (RP-HPLC) with a C18 column. A common starting point for method development uses an acetonitrile-water mobile phase.

Table 1: Typical HPLC Conditions for this compound

Parameter Typical Condition 1 Typical Condition 2 Notes
Column C18 (250 mm x 4.6 mm, 5 µm) C18 (150 mm x 3.0 mm, 2.7 µm) Longer columns offer better resolution; smaller particles provide higher efficiency.
Mobile Phase Acetonitrile : Water Acetonitrile : 0.1% Formic Acid in Water Acid modifiers improve peak shape for acidic compounds but are not always necessary.
Gradient 40% to 90% Acetonitrile over 20 min 45% to 95% Acetonitrile over 15 min Gradient elution is preferred for complex plant extracts.
Flow Rate 1.0 mL/min 0.4 mL/min Flow rate is adjusted based on column dimensions.
Detection (UV) 225 - 230 nm 225 - 230 nm This is near the λmax for the lactone ring and diene system.
Injection Volume 10 µL 5 µL Depends on sample concentration and loop size.
Column Temp. 30 °C 35 °C Temperature control improves retention time reproducibility.

Detailed Protocol: Standard Qualitative Analysis

  • Sample Preparation: Accurately weigh 10 mg of your plant extract or standard. Dissolve in 10 mL of HPLC-grade methanol to make a 1 mg/mL stock solution. Filter through a 0.22 µm or 0.45 µm PTFE or Nylon syringe filter before injection.
  • Mobile Phase Preparation: Prepare solvent A (HPLC-grade water) and solvent B (HPLC-grade acetonitrile). Degas for 15 minutes using an ultrasonic bath or sparging with helium.
  • System Equilibration: Prime the system with the starting mobile phase condition (e.g., 40% B). Set the flow rate and allow the system to equilibrate until a stable baseline is achieved (typically 10-15 column volumes).
  • Injection & Run: Inject the filtered sample and run the gradient method.
  • Data Analysis: Identify this compound by comparing its retention time and UV spectrum with an authentic commercial standard.

Troubleshooting 1: Poor Peak Shape (Tailing or Fronting)

Problem: The peak for this compound is asymmetrical, making integration inaccurate and potentially leading to co-elution with impurities.

Table 2: Troubleshooting Poor Peak Shape

Symptom Possible Cause Solution

| Severe Tailing | 1. Secondary interactions with free silanols on the column. | 1. Use a mobile phase with a low pH (e.g., 0.1% Formic Acid or Phosphoric Acid) to protonate silanols. 2. Use an end-capped C18 column or a column designed for basic compounds. | | | 2. Column voiding or contamination. | 1. Check column efficiency with a test mix. 2. Flush and regenerate the column according to the manufacturer's instructions. | | Peak Fronting | 1. Column overload (sample concentration too high). | 1. Dilute the sample and re-inject. | | | 2. Inappropriate solvent for injection. | 1. Ensure the sample is dissolved in a solvent that is weaker than or similar to the starting mobile phase. Avoid injecting in 100% organic solvent if the starting mobile phase is highly aqueous. |


FAQ 2: How can I improve the separation of this compound from other andrographolides?

Answer: Andrographis paniculata contains several structurally similar diterpenoids (e.g., Andrographolide, Neoandrographolide, Deoxyandrographolide). Separation requires careful optimization of the mobile phase gradient and temperature.

Detailed Protocol: Method Optimization for Separation

  • Start with a Shallow Gradient: Begin with a broad, shallow gradient (e.g., 30% B to 60% B over 40 minutes). This will spread out the peaks and reveal the complexity of the sample.
  • Adjust Selectivity with Mobile Phase: If resolution is insufficient, try replacing acetonitrile with methanol. Methanol has different selectivity and can change the elution order. Alternatively, test different buffers (e.g., 10 mM ammonium acetate vs. 0.1% formic acid).
  • Optimize Temperature: Increase the column temperature in 5°C increments from 25°C to 45°C. Plot resolution between the critical pair against temperature to find the optimum.
  • Fine-tune the Gradient: Once peaks are resolved, adjust the gradient slope to shorten the run time without sacrificing resolution. Use a steeper gradient in non-critical regions and a shallower gradient where the compounds of interest elute.

Troubleshooting 2: Retention Time Drift

Problem: The retention time of this compound is not stable between runs, making identification and quantification unreliable.

Table 3: Troubleshooting Retention Time Drift

Symptom Possible Cause Solution
Gradual Drift 1. Inadequate column equilibration. 1. Increase the equilibration time at the starting gradient conditions. Ensure at least 10-15 column volumes pass through before the next injection.
2. Mobile phase evaporation (especially acetonitrile). 1. Prepare fresh mobile phase daily. Use tightly sealed solvent bottles.
3. Column temperature fluctuation. 1. Ensure the column oven is on and set to a constant temperature.
Sudden Shift 1. Change in mobile phase composition or pH. 1. Always prepare mobile phase in a volumetric manner, not by mixing proportions. Verify pH with a calibrated meter.
2. Column degradation or contamination. 1. Perform a system suitability test. Clean or replace the column if necessary.

Experimental Workflow & Pathway Visualization

HPLC Method Development Workflow

This diagram outlines the logical steps for developing and validating an HPLC method for this compound.

Title: HPLC Method Dev Workflow

hplc_workflow Start Start Method Dev Column Select Column: C18, 150-250mm Start->Column MP Prepare Mobile Phase: ACN/H₂O (±Acid) Column->MP Detect Set Detection: UV @ 225-230 nm MP->Detect Scouting Run Scouting Gradient (30% → 90% ACN) Detect->Scouting Analyze Analyze Chromatogram Scouting->Analyze OptGrad Optimize Gradient & Temperature Analyze->OptGrad Peaks Crowded OptMP Optimize Mobile Phase Selectivity Analyze->OptMP Co-elution Persists Validate Validate Method (Linearity, LOD/LOQ) Analyze->Validate Good Resolution OptGrad->Analyze Re-run OptMP->Analyze Re-run

Troubleshooting Logical Pathway

This decision tree helps diagnose and resolve common HPLC issues specifically for this compound analysis.

Title: HPLC Troubleshooting Pathway

troubleshooting Problem Problem Observed PeakShape Poor Peak Shape? Problem->PeakShape RTDrift Retention Time Drift? Problem->RTDrift LowSignal Low or No Signal? Problem->LowSignal Tail Peak Tailing PeakShape->Tail Front Peak Fronting PeakShape->Front Gradual Gradual Drift RTDrift->Gradual Sudden Sudden Shift RTDrift->Sudden Sol5 Check Lamp Life & Sample Prep LowSignal->Sol5 Sol1 Add Acid Modifier or Change Column Tail->Sol1 Sol2 Dilute Sample or Change Solvent Front->Sol2 Sol3 Equilibrate Longer Use Fresh MP Gradual->Sol3 Sol4 Check MP Prep & Column Health Sudden->Sol4


Bisandrographolide A concentration optimization cell assays

Author: Smolecule Technical Support Team. Date: February 2026

Key Biological Activity & Optimization Challenges

Based on the search results, here is the primary biological data for Bisandrographolide A and common issues to anticipate [1] [2] [3]:

Property Detail
Source Herbs of Andrographis paniculata (Burm. f.) Nees [2] [3]
Molecular Formula C₄₀H₅₆O₈ [2] [3]
Molecular Weight 664.88-664.89 g/mol [2] [4] [3]
Primary Target TRPV4 channel activator [1]
EC₅₀ for TRPV4 790-950 nM [1]
Selectivity Does not activate or block TRPV1, TRPV2, or TRPV3 channels [1]

A critical factor for successful experimentation is understanding the bell-shaped concentration-response curve [5]. Efficacy increases with concentration up to a point, but then declines at higher concentrations. This loss of activity is not due to biological toxicity but is often caused by the physical formation of colloidal aggregates above the compound's critical aggregation concentration (CAC) [5]. These colloidal particles are excluded from entering cells, preventing the compound from reaching its intracellular target [5].

Experimental Troubleshooting Guide

Here are answers to specific technical questions you might encounter.

FAQ 1: Why does my compound lose efficacy at higher concentrations, showing a bell-shaped curve?

  • Cause: The most likely cause is colloidal aggregation [5]. Above a certain concentration, the molecules self-assemble into particles that cannot passively diffuse across the cell membrane.
  • Solution:
    • Use a detergent: Include a low concentration (e.g., 0.025% v/v) of a non-ionic detergent like Ultra-Pure Polysorbate 80 (UP 80) in your assay media. This detergent disrupts colloidal aggregates without harming cell membranes, maintaining the compound in its active monomeric form [5].
    • Compare formulations: Prepare the compound both with and without the detergent. The monomeric formulation (with detergent) should show a classic sigmoidal dose-response curve, while the colloidal formulation (without detergent) will show the bell-shaped curve [5].

FAQ 2: How should I prepare and store stock solutions of this compound?

  • Solubility: The compound is soluble in various solvents, including DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [2] [3].
  • Storage:
    • Powder: Desiccate at -20°C [3].
    • Stock Solution: Can be stored below -20°C for several months. For DMSO stocks, it's recommended to store aliquots at -20°C, and they are generally usable for up to two weeks [2] [3].
  • Handling: Before opening, allow the vial to equilibrate to room temperature for at least 1 hour to avoid condensation. Gently shake the vial if the powder has adhered to the cap or neck during shipping [2] [3].

FAQ 3: What is a good starting point for my dose-response experiments?

  • Critical Range: Focus your initial testing around the known EC₅₀ of 790-950 nM [1].
  • Wide-Range Testing: To identify the CAC and potential bell-shaped effects, you should test a broad concentration range (e.g., from low nanomolar to high micromolar). A suggested workflow for this optimization is outlined below:

Start Start Assay Design C1 Prepare wide concentration range (e.g., 1 nM - 100 µM) Start->C1 C2 Include detergent control (0.025% Polysorbate 80) C1->C2 C3 Run cell viability assay (e.g., WST-1) C2->C3 C4 Analyze dose-response curve C3->C4 C5 Sigmoidal curve? C4->C5 C6 Optimal range found. Proceed with experiments. C5->C6 Yes C7 Bell-shaped curve? C5->C7 No C8 Confirm colloidal aggregation via light scattering C7->C8 Yes C9 Use monomeric formulation (with detergent) for all future assays C8->C9 C9->C6

FAQ 4: Which cell viability assay should I use for long-term proliferation studies?

  • Recommended Assay: The WST-1 assay is an excellent choice for monitoring cell proliferation over time [6] [7].
  • Advantages:
    • Non-toxic: Allows for repeated measurements on the same sample over a time course [6].
    • Simple workflow: No harvesting or washing steps are required; you simply add the reagent directly to the culture well [6].
    • Water-soluble: The formazan product is soluble, eliminating a dissolution step and making it easier to read [6] [7].
  • Principle: Viable cells with active metabolism cleave the WST-1 reagent to produce a water-soluble formazan dye. The amount of dye, measured by its absorbance, is directly proportional to the number of metabolically active cells [6].

References

Bisandrographolide A membrane permeability

Author: Smolecule Technical Support Team. Date: February 2026

How to Determine Membrane Permeability

Understanding a compound's ability to cross biological membranes is crucial for predicting its oral bioavailability and ability to reach intracellular targets. The following table summarizes the core assays you can employ [1].

Assay Type Description Key Output Pros & Cons
PAMPA (Parallel Artificial Membrane Permeability Assay) A cell-free assay that measures passive diffusion across an artificial lipid membrane [1]. Intrinsic passive permeability (P0) in cm/s (often reported as log Pm) [2] [1]. Pro: Cost-effective, high-throughput, ideal for early screening. Con: Does not account for active transport processes [1].
Cell-Based Models (Caco-2, MDCK, RRCK) Uses cell monolayers (human or canine kidney origin) to model the intestinal epithelial barrier [3] [1]. Apparent permeability (Papp). Can be standardized to predict intrinsic permeability (P0) [3]. Pro: More physiologically relevant, can detect active efflux. Con: More time-consuming and expensive than PAMPA [1].

The workflow for conducting these assays typically follows a sequence from simple, high-throughput methods to more complex, physiologically relevant models. You can visualize this logical progression in the diagram below.

G start Compound of Interest (e.g., Bisandrographolide A) pampa PAMPA Screening (High-Throughput) start->pampa decision PAMPA Result Low Permeability? pampa->decision cell Cell-Based Assays (Caco-2/MDCK) pgp P-gp Interaction Studies cell->pgp If efflux suspected info Data Integration & Analysis pgp->info decision->cell Yes decision->pgp No, but low efficacy in vivo decision->info No

Troubleshooting Guide & FAQs

Here are solutions to common issues researchers face during permeability experiments.

FAQ 1: Why is there a discrepancy between my PAMPA results and cell-based assay results?

This is a common occurrence and usually points to biological processes beyond simple passive diffusion.

  • Issue: Good PAMPA permeability but low cell-based permeability.
  • Solution: This strongly suggests the compound is a substrate for efflux transporters (e.g., P-glycoprotein) present in the cell lines. You should follow up with a dedicated efflux transporter assay [4] [5].
  • Issue: Poor permeability in both assays.
  • Solution: This indicates a fundamental challenge with passive diffusion. Focus on optimizing the compound's lipophilicity (Log P) and hydrogen bonding capacity (number of H-bond donors and acceptors) to improve its ability to partition into and cross the lipid membrane [2] [1].

FAQ 2: How can I computationally predict permeability for this compound?

While not a replacement for experiments, in silico models provide valuable early insights.

  • Solubility-Diffusion Model (SDM): This model predicts intrinsic permeability (P0,SDM) based on a compound's free energy and diffusion profiles across a lipid bilayer. You can correlate its results to cell-based assays using the equation: log P0,Caco-2/MDCK = 0.84 log P0,SDM - 1.85 [3].
  • Machine Learning (ML) Models: Use curated databases of macrocyclic compounds to train or validate models. Our search revealed a Membrane Permeability Database for Nonpeptidic Macrocycles (https://swemacrocycledb.com/) which houses over 5,600 data points and can be a valuable resource for comparison and model building [1].

The Critical Role of P-glycoprotein (P-gp)

For many natural products, interaction with the efflux transporter P-glycoprotein (P-gp) is a key determinant of their permeability and overall pharmacokinetics [4] [5]. The following diagram illustrates the two major mechanisms by which P-gp can limit intracellular drug concentration.

G OutLeaf Outer Leaflet DrugOut Drug Molecule (Extracellular Space) OutLeaf->DrugOut 3. Drug diffuses away InLeaf Inner Leaflet Pgp P-gp (ABCB1) InLeaf->Pgp 1. Drug partitions into     inner leaflet Pgp->OutLeaf 2. P-gp 'flops' drug to     outer leaflet ADP ADP + Pi Pgp->ADP DrugIn Drug Molecule (Intracellular Target) DrugIn->Pgp 4. Alternative 'pump' model ATP ATP ATP->Pgp Hydrolysis

Key Mechanisms of P-gp Efflux:

  • Floppase Model (Primary): The drug first partitions into the inner leaflet of the lipid membrane. P-gp then binds the drug from within the lipid environment and uses ATP hydrolysis to "flop" it to the outer leaflet, from where it can diffuse away [5].
  • Aqueous Pump Model: P-gp can also bind drugs directly from the aqueous cytoplasm and pump them out of the cell [4] [5].

Key Takeaways for Your Research

To effectively profile this compound:

  • Start with PAMPA to get a baseline of its intrinsic passive permeability.
  • Validate with a cell-based model (Caco-2 or MDCK) to understand the impact of biological systems, including potential efflux.
  • Investigate P-gp interactions if discrepancies arise between assays or if you suspect multidrug resistance.
  • Leverage computational tools early in the design process to predict permeability and guide synthetic efforts.

References

Experimental Evidence for Bisandrographolide A-CD81 Binding

Author: Smolecule Technical Support Team. Date: February 2026

The key evidence comes from a 2022 study published in Phytomedicine that identified Bisandrographolide A as an active component in Andrographis paniculata that targets CD81 [1].

Aspect Experimental Findings
Binding Confirmation Molecular docking and microscale thermophoresis (MST) analyses confirmed this compound binds to CD81 [1].
Biological Consequence Treatment with this compound suppressed CD81 protein and mRNA expression in human esophageal cancer cells (EC109) [1].
Functional Outcome This compound suppressed the motility of EC109 cancer cells, contributing to the anti-metastatic activity observed in the study [1].
Other Activities The compound is also reported to activate the TRPV4 ion channel (EC50 of 790-950 nM) and has anti-inflammatory and immunostimulant properties [2] [3] [4].

Detailed Experimental Methodology

The study provided a clear experimental workflow to identify and validate this compound as a CD81-targeting compound, as illustrated below:

workflow start Start: Andrographis paniculata Water Extract (APW) step1 In vitro & In vivo Screening APW shows anti-metastatic effects and downregulates CD81 start->step1 step2 Identification of Active Components Molecular Docking & Microscale Thermophoresis (MST) step1->step2 step3 Binding Confirmed This compound binds to CD81 step2->step3 step4 Functional Validation in EC109 cells Suppresses CD81 mRNA & protein, reduces cell motility step3->step4 conclusion Conclusion: this compound is an active anti-metastatic compound step4->conclusion

The core technique used to measure the binding interaction was Microscale Thermophoresis (MST) [1]:

  • Principle: MST measures the mobility of biomolecules in a microscopic temperature gradient. Binding events between a target molecule (CD81) and a ligand (this compound) change the molecule's hydration shell, charge, or size, which alters its mobility and is detected by fluorescence.
  • Application in the Study: The researchers used this method to quantitatively analyze the interaction between purified CD81 and the compounds isolated from Andrographis paniculata, leading to the identification of this compound as a binder.

Biological Context of CD81

Understanding the role of CD81 helps clarify the significance of this binding.

  • Function: CD81 is a tetraspanin protein, a structural component of specialized membrane microdomains that act as platforms for receptor clustering and signaling [5] [6]. It plays a crucial role in regulating B cell receptor signaling and can control cell adhesion and motility [5] [6].
  • Role in Disease: CD81 is a known receptor for the Hepatitis C virus (HCV) [7] [5]. Furthermore, high expression of CD81 and other tetraspanins has been linked to a high risk of metastasis in cancers like esophageal cancer, which was the focus of the identified study [1].

References

Bisandrographolide A TRPV4 activation mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of Bisandrographolide A

Parameter Details / Value
Source Natural diterpenoid isolated from Andrographis paniculata [1] [2] [3].
Molecular Target Transient Receptor Potential Vanilloid 4 (TRPV4) channel [1].
Potency (EC₅₀) 790 - 950 nM [1] [3].
Selectivity Activates TRPV4 but does not activate or block TRPV1, TRPV2, or TRPV3 channels [1].
Mechanism Activates TRPV4 in a membrane-delimited manner (effective in cell-free outside-out membrane patches) [1].
Key Differentiator Andrographolide, the primary bioactive in Andrographis, is inactive on TRPV4 [1] [3].

Key Experimental Evidence & Protocols

The foundational data for BAA's activity comes from a detailed study that employed several experimental approaches [1].

  • Initial Screening & Identification: A library of extracts from 50 Chinese herbal plants was screened using a calcium-imaging assay to identify compounds that induce calcium influx in cells expressing TRPV3 or TRPV4 channels. An extract from Andrographis paniculata was identified as a potent activator of TRPV4 [1].
  • Bioassay-Guided Fractionation: The active extract was fractionated, and the TRPV4-activating compound was purified and structurally identified as this compound [1].
  • Electrophysiology for Mechanism: The purified BAA compound was used in whole-cell patch-clamp recordings on HEK293T cells overexpressing TRPV4. This confirmed that BAA induces a large inward current. Crucially, BAA also activated TRPV4 currents in cell-free outside-out patches, demonstrating that its action is direct and does not require soluble intracellular second messengers (membrane-delimited) [1].
  • Endogenous Expression Validation: BAA also activated a TRPV4-like current in immortalized mouse keratinocytes (308 cells), which endogenously express the TRPV4 protein, confirming its activity in a native cellular environment [1].

Activation Mechanism and Signaling Pathway

The experimental data suggests a direct activation mechanism. The following diagram illustrates the established signaling pathway triggered by BAA.

BAA This compound (BAA) TRPV4 TRPV4 Channel BAA->TRPV4 Binds & Activates Ca2_In Cytosolic Ca²⁺ ↑ TRPV4->Ca2_In Ca2_Out Extracellular Ca²⁺ Ca2_Out->TRPV4 Influx Downstream Downstream Effects: • Potential Medicine Effects • Osmoregulation • Nociception (Pain) • Vascular Tone Ca2_In->Downstream

Interpretation and Research Implications

The high potency and notable selectivity of BAA make it a valuable research tool.

  • A Selective Pharmacological Tool: Unlike other non-selective TRPV4 agonists, BAA's lack of activity on other TRPV channels makes it ideal for studying TRPV4-specific function in complex biological systems without confounding off-target effects [1].
  • Probing Channel Function: Its direct, membrane-delimited mechanism helps dissect the fundamental biophysics of TRPV4 gating [1].
  • Relevance to Traditional Medicine: The discovery that BAA activates TRPV4 provides a potential molecular explanation for some of the traditional uses of Andrographis paniculata, suggesting TRPV4-mediated pathways might be involved [1].

It is worth noting that TRPV4 is also a mechanosensitive channel implicated in various pathophysiological conditions, including neuropathic pain [4] and cancer metastasis [5]. This makes selective modulators like BAA critically important for probing these disease mechanisms.

References

Bisandrographolide A compared to synthetic TRPV4 agonists

Author: Smolecule Technical Support Team. Date: February 2026

TRPV4 Agonists: A Comparative Overview

Feature Bisandrographolide A (BAA) GSK1016790A 4α-Phorbol 12,13-didecanoate (4α-PDD)
Source Natural product from Andrographis paniculata [1] Synthetic [2] Synthetic (phorbol derivative) [2]
Potency (EC₅₀) 790-950 nM [1] ~10-fold more selective than TRPV1; highly potent [2] 450 nM (in one study on human TRPV4) [3]
Selectivity Did not activate or block TRPV1, TRPV2, or TRPV3 [1] Approximately 10-fold selectivity for TRPV4 over TRPV1 [2] A classic, early synthetic agonist [2]
Mechanistic Insight Activates TRPV4 in cell-free outside-out membrane patches, suggesting a direct, membrane-delimited mechanism [1] Used to study TRPV4's role in pathologies; high potency requires careful dosing in vivo [2] Binding site identified at the base of the S1-S4 bundle in the transmembrane domain [3]
Key Applications/Notes Early-stage discovery; potential role in traditional medicine effects [1] Potent research tool; used in studies of mechanically induced pain [4] [2] A widely used research tool for initial TRPV4 characterization [2] [3]

Experimental Protocols from Key Studies

To facilitate your own experimental design, here are the methodologies used in the foundational studies for BAA and a recent structural study.

1. Calcium Imaging for Agonist Identification (BAA Study) This protocol was used to discover and initially characterize BAA [1].

  • Cell Preparation: Use HEK293T cells transiently transfected with cDNA for TRPV4 (or other TRPV channels for selectivity tests). Cells endogenously expressing TRPV4, such as immortalized mouse keratinocytes (308 cells), can also be used.
  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
  • Compound Application: Apply the test compound (e.g., purified BAA) while monitoring the cells on a fluorescence microscope equipped with a camera.
  • Data Analysis: Quantify the change in intracellular calcium concentration ([Ca²⁺]ᵢ) as a measure of channel activation. Generate concentration-response curves to determine EC₅₀ values.

2. Cell-Free Patch-Clamp Electrophysiology (BAA Study) This protocol confirmed BAA's direct action on the TRPV4 channel [1].

  • Recording Configuration: Obtain outside-out membrane patches from TRPV4-transfected HEK293T cells.
  • Solution Application: Apply BAA directly to the extracellular side of the isolated membrane patch.
  • Electrical Recording: Record membrane currents in voltage-clamp mode to demonstrate that BAA can activate TRPV4 channels without the need for cytosolic second messengers.

3. Cryo-EM for Agonist Binding Site Mapping Recent structural studies have elucidated how synthetic agonists like 4α-PDD bind to TRPV4 [3].

  • Protein Purification: Purify full-length human TRPV4 protein in detergent or lipid nanodiscs.
  • Complex Formation: Incubate TRPV4 with the agonist (e.g., 4α-PDD) prior to grid preparation.
  • Grid Preparation & Vitrification: Apply the sample to cryo-EM grids and rapidly freeze in liquid ethane.
  • Data Collection & Processing: Collect millions of particle images using a cryo-electron microscope. Use computational processing to generate a 3D reconstruction and an atomic model, identifying the agonist's density and binding interactions at the base of the S1-S4 bundle.

TRPV4 Activation and Experimental Pathways

The following diagram synthesizes information from the search results to show the general signaling consequences of TRPV4 activation and how the key experimental techniques relate to each other in the process of agonist characterization.

cluster_methods Experimental Characterization TRPV4_Activation TRPV4 Activation by Agonist Calcium_Influx Ca²⁺ Influx TRPV4_Activation->Calcium_Influx Downstream_Effects Downstream Effects Calcium_Influx->Downstream_Effects Pathway_1 • Neuronal Depolarization • Pain Sensation [4] Downstream_Effects->Pathway_1 Pathway_2 • RhoA / Cytoskeletal Remodeling [3] Downstream_Effects->Pathway_2 Pathway_3 • Release of Inflammatory  Mediators from Schwann Cells [4] Downstream_Effects->Pathway_3 Exp_Methods Experimental Methods Exp_Methods->TRPV4_Activation M1 Calcium Imaging (Identifies Agonists, EC₅₀) M2 Patch-Clamp (Measures Current, Direct Effect) M3 Cryo-EM (Determines Binding Site/Structure)

Research Implications and Future Directions

The available data positions BAA as a selective natural product agonist with a defined mechanism, while synthetic agonists like GSK1016790A are more potent tools for probing TRPV4 function in disease models [1] [4] [2].

  • For natural product research, BAA represents a promising starting point for further medicinal chemistry optimization.
  • For mechanistic studies, the identified binding site for 4α-PDD provides a structural template that could be used for in silico docking studies to model how BAA might interact with TRPV4 [3].
  • A critical knowledge gap is the lack of head-to-head comparisons of these agonists in the same assay system. Future research directly comparing potency, kinetics, and functional outcomes (e.g., in pain models) would be highly valuable.

References

Bisandrographolide A Andrographis paniculata extract components

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Experimental Data

The table below summarizes the core characteristics and experimental findings for three key diterpenoids isolated from Andrographis paniculata.

Compound Name Molecular Formula / MW Source Plant Key Molecular Targets & Mechanisms Experimental Models & Key Findings

| Bisandrographolide A | C₄₀H₅₆O₈ / 664.4 [1] [2] | Andrographis paniculata [1] [2] [3] | TRPV4 Channel Agonist: Activates with high potency (EC₅₀ = 790-950 nM). Membrane-delimited action [3]. Tetraspanin CD81 Binder: Binds to CD81, suppressing its expression and function [4]. | In vitro (TRPV4): HEK293T cells overexpressing TRPV4; mouse keratinocytes (308 cells) [3]. In vitro & In vivo (Cancer): Human esophageal cancer cells (EC109, KYSE520); xenograft mouse models. Reduced CD81 expression and metastasis to lungs, liver, lymph nodes [4]. | | Bisandrographolide C | C₄₀H₅₆O₈ / 664.87 [5] | Andrographis paniculata [5] | TRPV1 & TRPV3 Channel Agonist: Activates TRPV1 (Kd = 289 µM) and TRPV3 (Kd = 341 µM) [5]. Tetraspanin CD81 Binder: Binds to CD81, suppressing its expression and function [4]. Cardioprotective: Protects cardiomyocytes from hypoxia-reoxygenation injury [5]. | In vitro (Channels): Not detailed in available sources [5]. In vitro & In vivo (Cancer): Human esophageal cancer cells (EC109); xenograft mouse models. Reduced CD81 expression and cell motility [4]. | | Andrographolide | Not specified in search results | Andrographis paniculata [6] | Multi-pathway Inhibitor: Inhibits NF-κB, HIF-1, JAK/STAT, PI3K/AKT/mTOR, Wnt/β-catenin, MAPK pathways [6]. Tetraspanin CD81 Binder: Binds to CD81, suppressing its expression and function [4]. | In vitro & In vivo (Cancer): Human esophageal cancer cells and xenograft models. Reduces CD81 expression and metastasis [4]. Broad anticancer activity against breast, colorectal, lung cancer via multiple pathways [6]. |

Detailed Experimental Protocols

For rigorous evaluation, here are the methodologies from key studies cited in the table.

  • Identification of CD81-Targeting Active Components [4]

    • In Vitro Cell Culture: Human esophageal cancer cells (EC109 and KYSE520) were incubated with Andrographis paniculata water extract (APW) for 24 hours. CD81 expression was evaluated in a concentration-dependent manner.
    • In Vivo Xenograft Models: Mice bearing EC109 tumors were treated with APW for 21 days. Metastasis to organs (lungs, livers, lymph nodes) and CD81 expression in tumors were analyzed.
    • Compound-Target Interaction:
      • Molecular Docking: Computational simulation used to predict the binding of andrographolide, this compound, and bisandrographolide C to CD81.
      • Microscale Thermophoresis (MST): A biophysical technique used to quantitatively analyze the binding affinity between the identified compounds and CD81 protein.
    • Functional Validation: The influence of the purified compounds on EC109 cell motility and CD81 protein/mRNA expression levels was confirmed.
  • Characterization of TRPV4 Channel Activation [3]

    • Calcium-Imaging Assay: Used as the primary screen of an herbal extract library to identify activators of TRPV3 and TRPV4 channels.
    • Channel Activation Specificity: The effect of purified this compound was characterized on various TRPV channel subtypes (TRPV1, V2, V3, V4) to confirm specificity for TRPV4.
    • Electrophysiology: Whole-cell and cell-free outside-out patch clamp recordings were performed on HEK293T cells overexpressing TRPV4 and on immortalized mouse keratinocytes endogenously expressing TRPV4. This demonstrated that this compound activates TRPV4 channels directly.

Signaling Pathways and Therapeutic Implications

The experimental data reveals that the active components in Andrographis paniculata exert effects through distinct but potentially complementary pathways, which can be visualized as follows:

G AP Andrographis paniculata Extract CompoundA This compound AP->CompoundA CompoundC Bisandrographolide C AP->CompoundC Andro Andrographolide AP->Andro TRPV4 TRPV4 Channel Activation CompoundA->TRPV4 CD81 Tetraspanin CD81 Binding & Downregulation CompoundA->CD81 TRPV1 TRPV1 Channel Activation CompoundC->TRPV1 TRPV3 TRPV3 Channel Activation CompoundC->TRPV3 CompoundC->CD81 Cardio Cardioprotection (from Hypoxia) CompoundC->Cardio Ref: [5] Andro->CD81 Pathways Inhibition of NF-κB, HIF-1, JAK/STAT, etc. Andro->Pathways Outcome1 Potential Modulation of Calcium Signaling TRPV4->Outcome1 TRPV1->Outcome1 TRPV3->Outcome1 Outcome2 Anti-metastatic Effects in Esophageal Cancer CD81->Outcome2 Outcome3 Broad-spectrum Anticancer Effects Pathways->Outcome3

This diagram illustrates the multi-target mechanism of action for these compounds. Notably, this compound and C offer unique value in two key areas:

  • Ion Channel Modulation: They are distinct from the more widely studied andrographolide in their ability to specifically activate different TRPV ion channels, which are involved in various physiological processes including pain sensation and inflammation [3] [5].
  • Novel Anti-Metastatic Target: All three compounds share the ability to bind and downregulate tetraspanin CD81, a membrane protein linked to cancer metastasis. This represents a promising, targeted mechanism for inhibiting cancer spread, as demonstrated in esophageal cancer models [4].

Interpretation and Research Considerations

For researchers in drug development, this data suggests several strategic considerations:

  • For targeting TRPV channels, this compound is a highly potent and selective candidate worthy of further investigation.
  • For anti-metastatic applications, especially in esophageal cancer, the CD81-targeting activity shared by this compound, C, and andrographolide is highly promising. The Andrographis paniculata water extract itself has shown efficacy in vivo [4].
  • Bisandrographolide C may be of particular interest for research into cardioprotection or conditions involving TRPV1/V3 channels [5].

References

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